Aclarubicin Hydrochloride
Description
Structure
2D Structure
Propriétés
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSMIBXCRZTVML-PCCPLWKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54ClNO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046658 | |
| Record name | Aclarubicin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75443-99-1 | |
| Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride (1:1), (1R,2R,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75443-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aclarubicin hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075443991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aclarubicin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-l-lyxo-hexopyranosyl]-3-(dimethylamino)-α-l-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride, [1R-(1α,2β,4β)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACLARUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501948RI66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aclarubicin Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclarubicin hydrochloride, a second-generation anthracycline antibiotic, exhibits a multifaceted mechanism of action against leukemia cells, distinguishing it from other members of its class, such as doxorubicin and daunorubicin.[1] Its primary modes of action include the inhibition of topoisomerase I and II, induction of apoptosis and cell differentiation, and the unique ability to cause histone eviction from chromatin.[1][2] This technical guide provides a comprehensive overview of the molecular pathways affected by aclarubicin, detailed experimental protocols for key assays, and a summary of its cytotoxic effects on various leukemia cell lines.
Core Mechanisms of Action
Aclarubicin's anti-leukemic effects stem from a combination of activities that disrupt fundamental cellular processes, leading to cell cycle arrest and programmed cell death.
Topoisomerase Inhibition
Aclarubicin uniquely modulates the activity of both type I and type II topoisomerases.
-
Topoisomerase II (Topo II): Unlike other anthracyclines that stabilize the Topo II-DNA cleavable complex, aclarubicin acts as a catalytic inhibitor. It prevents the binding of Topo II to DNA, thereby inhibiting the enzyme's decatenation activity, which is crucial for DNA replication and chromosome segregation.[1][3]
-
Topoisomerase I (Topo I): In contrast to its effect on Topo II, aclarubicin acts as a Topo I poison. It stabilizes the covalent complex between Topo I and DNA, leading to single-strand DNA breaks and ultimately, apoptosis. This dual inhibitory mechanism contributes to its potent anti-cancer properties.
Histone Eviction
A distinguishing feature of aclarubicin is its ability to induce the eviction of histones from chromatin. This process, particularly targeting facultative heterochromatin regions marked by H3K27me3, disrupts the chromatin structure. This "chromatin damage" is independent of DNA double-strand break formation and is a significant contributor to aclarubicin's cytotoxicity.
Induction of Apoptosis and Cell Differentiation
Aclarubicin is a potent inducer of apoptosis in leukemia cells. The apoptotic process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The induction of apoptosis can be cell line-dependent and may be accompanied by necrosis at higher concentrations or longer incubation times.
Furthermore, aclarubicin can induce differentiation in certain leukemia cell lines. For instance, in chronic myeloid leukemia (CML) K562 cells, aclarubicin promotes erythroid differentiation through the p38 mitogen-activated protein kinase (MAPK) pathway. This differentiation sensitizes the cells to other therapeutic agents like imatinib.
Generation of Reactive Oxygen Species (ROS)
Similar to other anthracyclines, aclarubicin can generate reactive oxygen species (ROS). This oxidative stress can contribute to cellular damage and apoptosis. However, the cardiotoxicity of aclarubicin is notably lower than that of doxorubicin, suggesting that its primary mechanism of action is not solely dependent on ROS production.
Quantitative Data: Cytotoxicity of Aclarubicin
The cytotoxic effects of aclarubicin have been evaluated in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Leukemia Type | Incubation Time (hours) | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 72 | Not explicitly stated, but cytotoxicity profiles provided | |
| Jurkat | Acute Lymphoblastic Leukemia | Not specified | Not specified | |
| P388 | Murine Leukemia | Not specified | Not specified |
Note: A comprehensive table with directly comparable IC50 values across multiple leukemia cell lines under standardized conditions is challenging to compile from the available literature. The provided information is based on qualitative descriptions of cytotoxicity and data from non-leukemia cell lines where specified. For instance, IC50 values for A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines after 48 hours are 0.27 µM, 0.32 µM, and 0.62 µM, respectively.
Signaling Pathways
Aclarubicin modulates several key signaling pathways in leukemia cells, contributing to its therapeutic effects.
p38 MAPK Pathway in Cell Differentiation
In K562 CML cells, aclarubicin activates the p38 MAPK pathway, leading to erythroid differentiation. This pathway is crucial for the synergistic effect observed when aclarubicin is combined with imatinib.
Apoptosis Induction Pathway
Aclarubicin triggers apoptosis through a multi-faceted approach involving topoisomerase inhibition, histone eviction, and ROS generation, culminating in the activation of caspases and programmed cell death.
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the catalytic activity of Topo II by its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of this activity by aclarubicin can be quantified.
Materials:
-
Purified Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 10 mM ATP)
-
This compound solution at various concentrations
-
Stop buffer/loading dye (e.g., containing SDS and a tracking dye)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add 10x Topo II reaction buffer, kDNA (e.g., 200 ng), and sterile distilled water to a final volume of 20 µL.
-
Add the desired concentration of aclarubicin or vehicle control to each tube.
-
Initiate the reaction by adding purified Topo II enzyme (the amount required for full decatenation should be predetermined).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel as open circular and linear forms, while catenated kDNA will remain in the well.
-
Quantify the degree of decatenation inhibition by measuring the intensity of the bands.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cells treated with aclarubicin or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture leukemia cells and treat with desired concentrations of aclarubicin for the specified time. Include untreated and positive controls.
-
Harvest the cells, including the supernatant which may contain detached apoptotic cells.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological p38 MAPK inhibitor SB203580 enhances AML stem cell line KG1a chemosensitivity to daunorubicin by promoting late apoptosis, cell growth arrest in S-phase, and miR-328-3p upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Closer-Look-at-Anthracyclines-A-Technical-Guide-to-the-Molecular-Differences-Between-Aclarubicin-and-Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the molecular and mechanistic differences between two prominent anthracycline antibiotics: Aclarubicin Hydrochloride and Doxorubicin Hydrochloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into their distinct chemical properties, mechanisms of action, and the experimental methodologies used to elucidate these differences.
Introduction: Two Anthracyclines, Divergent Paths
Doxorubicin and Aclarubicin are both potent chemotherapeutic agents belonging to the anthracycline class, characterized by a tetracyclic quinone-hydroquinone aglycone core. Despite their structural similarities, their clinical profiles, particularly regarding cardiotoxicity, differ significantly. These differences are rooted in subtle yet critical variations in their molecular structures, which in turn dictate their interactions with cellular targets and downstream signaling pathways. This guide will dissect these molecular distinctions and their functional consequences.
Molecular and Physicochemical Properties: A Comparative Analysis
A thorough understanding of the physicochemical properties of this compound and Doxorubicin Hydrochloride is fundamental to appreciating their distinct pharmacological behaviors. The following table summarizes key quantitative data for these two compounds.
| Property | This compound | Doxorubicin Hydrochloride |
| Molecular Formula | C42H54ClNO15[1] | C27H30ClNO11[2][3] |
| Molecular Weight | 848.33 g/mol [1][4] | 579.98 g/mol |
| Melting Point | 151-153 °C | 216 °C (decomposes) |
| Water Solubility | 0.218 mg/mL (predicted) | 10 mg/mL (with slight warming) |
| logP (Octanol/Water) | 2.79 (predicted) | 1.41 (predicted) |
| pKa (Strongest Acidic) | 7.47 (predicted) | 8.0 (predicted) |
| pKa (Strongest Basic) | 8.64 (predicted) | 9.93 (predicted) |
Core Molecular Differences
The primary distinctions between Aclarubicin and Doxorubicin lie in their glycosidic side chains and substitutions on the aglycone. Doxorubicin possesses a single aminosugar moiety, daunosamine. In contrast, Aclarubicin features a more complex trisaccharide chain, commencing with rhodosamine (a dimethylated derivative of daunosamine), followed by 2-deoxy-L-fucose and L-cinerulose. This structural variance significantly influences their biological activity.
Mechanisms of Action: A Tale of Two Topoisomerase Interactions
Both drugs exert their cytotoxic effects through intercalation into DNA, but their interactions with topoisomerase enzymes—critical for DNA replication and transcription—diverge significantly.
Doxorubicin is a potent topoisomerase II poison . It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks. This triggers a robust DNA damage response, ultimately culminating in apoptosis.
Aclarubicin , on the other hand, acts as a dual inhibitor of topoisomerase I and II . Crucially, it inhibits the catalytic activity of these enzymes without inducing the formation of stable DNA-protein cleavage complexes, thereby avoiding the widespread DNA double-strand breaks characteristic of Doxorubicin. Furthermore, Aclarubicin has been shown to inhibit the 26S proteasome, contributing to its anticancer effects through an independent mechanism. This fundamental difference in their mechanism of action is believed to be a key factor in Aclarubicin's reduced cardiotoxicity compared to Doxorubicin.
Signaling Pathways and Experimental Workflows
The divergent mechanisms of Aclarubicin and Doxorubicin trigger distinct downstream signaling cascades. The following diagrams, rendered in Graphviz DOT language, illustrate these differences and a typical experimental workflow for their analysis.
Caption: Doxorubicin's signaling pathway, emphasizing the induction of DNA double-strand breaks.
Caption: Aclarubicin's multi-faceted signaling pathway, highlighting dual topoisomerase and proteasome inhibition.
Caption: A generalized experimental workflow for comparing Aclarubicin and Doxorubicin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to differentiate the mechanisms of Aclarubicin and Doxorubicin.
Topoisomerase II Inhibition Assay (DNA Decatenation)
Objective: To assess the ability of the compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.1 mg/ml BSA)
-
ATP solution (10 mM)
-
Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml bromophenol blue)
-
This compound and Doxorubicin Hydrochloride stock solutions
-
Agarose
-
TAE buffer
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of Aclarubicin or Doxorubicin.
-
Initiate the reaction by adding human topoisomerase IIα and ATP.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution/loading dye.
-
Resolve the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize under UV light.
Data Analysis:
-
Decatenated kDNA minicircles will migrate faster than the catenated network.
-
Inhibition of topoisomerase II activity will result in a higher proportion of catenated DNA.
-
Quantify the band intensities to determine the IC50 value for each compound.
DNA Intercalation Assay (Fluorescence Spectroscopy)
Objective: To determine the DNA binding affinity of the compounds through fluorescence quenching.
Materials:
-
Calf thymus DNA (ctDNA)
-
This compound and Doxorubicin Hydrochloride stock solutions
-
Buffer (e.g., Tris-HCl buffer at physiological pH)
-
Fluorometer
Procedure:
-
Prepare a series of solutions with a fixed concentration of the drug (Aclarubicin or Doxorubicin) and increasing concentrations of ctDNA.
-
Allow the mixtures to equilibrate.
-
Measure the fluorescence emission of each sample at the appropriate excitation wavelength for the respective drug.
-
Correct the fluorescence intensity for the dilution effect.
Data Analysis:
-
The fluorescence of both Aclarubicin and Doxorubicin is quenched upon intercalation into DNA.
-
Plot the fluorescence intensity as a function of DNA concentration.
-
Use the Stern-Volmer equation or other appropriate models to calculate the binding constant (K) and the number of binding sites.
Histone Eviction Assay (Immunofluorescence)
Objective: To visualize and quantify the displacement of histones from chromatin in cultured cells following drug treatment.
Materials:
-
Human cancer cell line (e.g., HeLa or U2OS)
-
This compound and Doxorubicin Hydrochloride
-
Cell culture medium and supplements
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against a core histone (e.g., anti-Histone H3)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Aclarubicin or Doxorubicin for a specified time.
-
Fix the cells with PFA.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-histone antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
Data Analysis:
-
Histone eviction will be observed as a decrease in the nuclear fluorescence intensity of the histone stain.
-
Quantify the fluorescence intensity in the nucleus for a large number of cells.
-
Compare the extent of histone eviction between untreated, Aclarubicin-treated, and Doxorubicin-treated cells.
Conclusion
The molecular distinctions between this compound and Doxorubicin Hydrochloride, particularly in their glycosidic side chains, lead to profound differences in their mechanisms of action. While Doxorubicin's potent induction of DNA double-strand breaks is central to its efficacy, it is also a major contributor to its cardiotoxicity. Aclarubicin's ability to inhibit both topoisomerase I and II without causing significant DNA damage, coupled with its proteasome inhibitory activity, presents a distinct and potentially safer therapeutic profile. The experimental protocols and comparative data presented in this guide offer a robust framework for further investigation and development of next-generation anthracyclines with improved therapeutic indices.
References
Discovery and origin of Aclarubicin from Streptomyces galilaeus
An In-depth Technical Guide on the Discovery and Origin of Aclarubicin from Streptomyces galilaeus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclarubicin, a potent anthracycline antibiotic with significant antitumor activity, stands as a testament to the remarkable biosynthetic capabilities of soil microorganisms. This technical guide delves into the discovery, origin, and detailed scientific understanding of Aclarubicin, a secondary metabolite produced by the bacterium Streptomyces galilaeus. From its initial isolation in the 1970s to the elucidation of its complex biosynthetic pathway and multifaceted mechanism of action, this document provides a comprehensive resource for researchers in natural product chemistry, oncology, and drug development. The guide meticulously outlines the experimental protocols for fermentation, extraction, purification, and characterization of Aclarubicin, supplemented with quantitative data and visual representations of key biological pathways and experimental workflows.
Discovery and Origin
Aclarubicin, also known as aclacinomycin A, was first discovered and isolated in 1975 by a team of Japanese scientists, T. Oki and H. Umezawa, from the culture broth of a soil bacterium.[1][] The producing microorganism, identified as Streptomyces galilaeus, was originally isolated from a soil sample collected in Japan.[1] Initial studies revealed the potent ability of Aclarubicin to inhibit the growth of leukemia cells in mice, sparking significant interest in its potential as a chemotherapeutic agent.[1] This discovery paved the way for extensive research into its chemical structure, biological activity, and mechanism of action. Aclarubicin is structurally distinct from other well-known anthracyclines like doxorubicin and daunorubicin, which contributes to its unique biological profile, including a reportedly lower cardiotoxicity.[1]
Biosynthesis of Aclarubicin in Streptomyces galilaeus
The biosynthesis of Aclarubicin in Streptomyces galilaeus is a complex process orchestrated by a dedicated gene cluster. This cluster encodes a suite of enzymes responsible for the assembly of the polyketide backbone and its subsequent modification with deoxy sugars.
The Aclarubicin Biosynthetic Gene Cluster
The genetic blueprint for Aclarubicin production is located on a specific region of the Streptomyces galilaeus chromosome. This "aclacinomycin" biosynthetic gene cluster contains genes encoding a type II polyketide synthase (PKS) system and a variety of tailoring enzymes, including glycosyltransferases, methyltransferases, and oxidoreductases.
Assembly of the Aklavinone Aglycone
The core structure of Aclarubicin, the aglycone known as aklavinone, is synthesized by a type II PKS. This enzymatic machinery utilizes one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units in a series of decarboxylative condensation reactions. The minimal PKS required for this process consists of three key components: a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP).
Glycosylation and Tailoring Modifications
Following the formation of the aklavinone backbone, a series of post-PKS modifications occur, which are crucial for the biological activity of Aclarubicin. The most significant of these are the glycosylation steps, where three distinct deoxy sugar moieties are sequentially attached to the aklavinone core. These sugars are L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A. This trisaccharide chain is a hallmark of Aclarubicin and plays a critical role in its interaction with DNA and topoisomerase enzymes. Further tailoring reactions, such as methylation and oxidation, complete the biosynthesis of Aclarubicin A.
Quantitative Data on Aclarubicin Production
The yield of Aclarubicin from Streptomyces galilaeus fermentation can vary significantly depending on the strain, culture conditions, and media composition. While detailed production data is often proprietary, some information is available in the public domain.
| Parameter | Value | Reference |
| Aclacinomycins A & B Titer | ~530 mg/L | |
| Doxorubicin Titer (Improved Strain) | 1100 mg/L |
Note: The doxorubicin titer is provided as a reference for a related anthracycline produced by a different Streptomyces species after extensive strain improvement and process optimization, highlighting the potential for enhancing Aclarubicin yields through similar strategies.
Experimental Protocols
This section provides an overview of the methodologies for the production, isolation, and characterization of Aclarubicin.
Fermentation of Streptomyces galilaeus
4.1.1. Strain Maintenance and Inoculum Preparation
Streptomyces galilaeus (e.g., ATCC 31615) is maintained on a suitable agar medium. For inoculum preparation, a loopful of spores or mycelia is transferred to a seed medium and incubated to generate a sufficient biomass for inoculating the production fermenter.
4.1.2. Production Medium and Fermentation Conditions
A typical production medium for Aclarubicin contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
Example Production Medium Composition:
-
Glucose: 20 g/L
-
Soluble Starch: 20 g/L
-
Meat Extract: 5 g/L
-
Yeast Extract: 2.5 g/L
-
K2HPO4: 1 g/L
-
MgSO4·7H2O: 1 g/L
-
NaCl: 3 g/L
-
CaCO3: 3 g/L
Fermentation is carried out in a fermenter with controlled temperature (typically 28-30°C), pH (around 7.0), and aeration to ensure optimal growth and secondary metabolite production. The fermentation is typically run for 5-7 days.
References
Aclarubicin Hydrochloride: A Technical Guide to its Dual Inhibition of Topoisomerase I and II and Downstream Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclarubicin Hydrochloride is a second-generation anthracycline antibiotic, isolated from Streptomyces galilaeus, with potent antineoplastic activity.[1] Unlike first-generation anthracyclines such as doxorubicin, aclarubicin exhibits a multifaceted mechanism of action, most notably its dual inhibition of both topoisomerase I (Top1) and topoisomerase II (Top2).[1] This unique characteristic, coupled with a more favorable toxicity profile, positions aclarubicin as a compound of significant interest in oncology research and drug development.[1] This in-depth technical guide provides a comprehensive overview of the core mechanisms of aclarubicin, focusing on its interaction with topoisomerases and the subsequent signaling pathways that lead to cancer cell death.
Core Mechanism: Dual Inhibition of Topoisomerase I and II
Aclarubicin interferes with the catalytic cycles of both topoisomerase I and II, albeit through distinct mechanisms. This dual inhibitory action disrupts DNA replication, transcription, and genomic integrity, ultimately leading to cell cycle arrest and apoptosis.[1][2]
Inhibition of Topoisomerase I
Aclarubicin acts as a topoisomerase I poison, similar to the well-characterized inhibitor camptothecin. It stabilizes the covalent complex formed between topoisomerase I and DNA, where the enzyme has introduced a single-strand break to relieve torsional stress. By preventing the re-ligation of this break, aclarubicin traps the enzyme on the DNA, leading to the accumulation of single-strand breaks. These stalled cleavage complexes can be converted into cytotoxic double-strand breaks during DNA replication, triggering downstream cell death pathways. While high concentrations of aclarubicin (10 and 100 µM) have been observed to slightly stimulate topoisomerase I-mediated DNA cleavage at specific sites, its primary role is the stabilization of the cleavage complex.
Inhibition of Topoisomerase II
In contrast to its effect on topoisomerase I, aclarubicin acts as a catalytic inhibitor of topoisomerase II. Instead of stabilizing the cleavable complex, it prevents the association of topoisomerase II with DNA, an early and essential step in the enzyme's catalytic cycle. This mode of action is distinct from topoisomerase II poisons like etoposide, which trap the enzyme in its covalent complex with DNA. By inhibiting the binding of topoisomerase II to DNA, aclarubicin prevents the enzyme from introducing transient double-strand breaks necessary for resolving DNA tangles and supercoils. This leads to the persistence of topological problems in the DNA, ultimately halting DNA replication and chromosome segregation.
Quantitative Data on Aclarubicin Activity
The following tables summarize the available quantitative data on the inhibitory and cytotoxic effects of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Inhibition of Cellular Processes | |||
| Ubiquitin-ATP-Dependent Proteolytic Activity (IC50) | 52 µM | Rabbit Reticulocytes | |
| Luciferase Activity under Hypoxia (IC50) | 25.89 µM (0.021 mg/ml) | Mammalian cell line | |
| Cytotoxicity (IC50) | |||
| A549 (Non-small cell lung cancer) | 0.27 µM | Human | |
| HepG2 (Hepatocellular carcinoma) | 0.32 µM | Human | |
| MCF-7 (Breast adenocarcinoma) | 0.62 µM | Human | |
| Topoisomerase II-mediated DNA Cleavage | |||
| Inhibition | > 1 µM | Purified Topoisomerase II | |
| Stimulation | 1 - 10 nM | Purified Topoisomerase II | |
| Topoisomerase I-mediated DNA Cleavage | |||
| Slight Stimulation | 10 - 100 µM | Purified Topoisomerase I |
Downstream Signaling Pathways
The inhibition of topoisomerase I and II by aclarubicin initiates a cascade of cellular events, culminating in cell cycle arrest and apoptosis. The primary downstream pathways are detailed below.
DNA Damage Response and Cell Cycle Arrest
The accumulation of DNA strand breaks due to topoisomerase inhibition triggers the DNA Damage Response (DDR). This can lead to the activation of the ATM (Ataxia Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2) pathway, as well as the p38 MAPK (Mitogen-Activated Protein Kinase) pathway. These signaling cascades converge to induce cell cycle arrest, primarily at the G2/M transition, preventing cells with damaged DNA from entering mitosis. A key event in G2/M arrest is the downregulation of critical cell cycle regulators such as Cyclin B1, Cdc2 (also known as Cdk1), and the phosphatase Cdc25C.
Figure 1. Aclarubicin-induced DNA damage response and G2/M cell cycle arrest.
Induction of Apoptosis
Aclarubicin is a potent inducer of apoptosis, or programmed cell death. One of the key mechanisms is the upregulation of Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor superfamily. This upregulation occurs in a p53-independent manner. The engagement of DR5 by its ligand, TRAIL, can lead to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and subsequent activation of the initiator caspase-8. Activated caspase-8 then triggers a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
References
Aclarubicin Hydrochloride: A Technical Guide to its Role in DNA Intercalation and Histone Eviction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclarubicin hydrochloride, a second-generation anthracycline antibiotic, exhibits potent antitumor activity through a multifaceted mechanism of action. Unlike first-generation anthracyclines, aclarubicin's cytotoxicity is not solely reliant on the induction of DNA double-strand breaks. A significant component of its efficacy stems from its role as a potent DNA intercalator, leading to the disruption of chromatin architecture through the eviction of histones. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning aclarubicin-induced DNA intercalation and histone eviction, supported by quantitative data, detailed experimental protocols, and visual representations of the associated cellular pathways and workflows.
Introduction
Aclarubicin is an antineoplastic agent that has demonstrated efficacy in the treatment of various hematological malignancies.[1] Its unique trisaccharide side chain is believed to contribute to its distinct mechanism of action compared to other anthracyclines like doxorubicin.[1] While it is known to inhibit both topoisomerase I and II, a key aspect of its anticancer activity lies in its ability to intercalate into the DNA double helix.[2] This physical insertion between base pairs leads to a cascade of cellular events, most notably the disruption of nucleosome integrity and the subsequent eviction of histone proteins from chromatin.[1][2] This "chromatin damage" is increasingly recognized as a critical contributor to the cytotoxic effects of certain anticancer drugs. Understanding the intricacies of these processes is paramount for the rational design of novel chemotherapeutic strategies and for optimizing the clinical application of aclarubicin.
Mechanism of Action: DNA Intercalation and Histone Eviction
Aclarubicin's planar aglycone moiety facilitates its insertion into the DNA double helix, a process known as intercalation. This binding alters the local structure of DNA, creating torsional stress and interfering with the processes of DNA replication and transcription. One of the most significant consequences of aclarubicin's interaction with chromatin is the eviction of histone proteins, particularly the H2A/H2B dimers, from the nucleosome core. This process is thought to be a key driver of aclarubicin's cytotoxicity, potentially more so than the induction of DNA double-strand breaks.
The eviction of histones from chromatin leads to a more open and accessible chromatin state, which can have several downstream effects:
-
Transcriptional Dysregulation: The removal of histones from promoter and enhancer regions can lead to aberrant gene expression.
-
Impediment of DNA Repair: The altered chromatin landscape can hinder the recruitment of DNA repair machinery to sites of damage.
-
Induction of Apoptosis: The profound disruption of chromatin homeostasis can trigger programmed cell death.
The histone chaperone complex, Facilitates Chromatin Transcription (FACT), has been implicated in sensing and responding to this chromatin damage. In the presence of DNA-binding agents like aclarubicin, FACT can become "trapped" on the damaged chromatin, further disrupting normal chromatin dynamics.
Quantitative Data
The following tables summarize key quantitative parameters related to the activity of this compound.
Table 1: DNA Binding Affinity of this compound
| Parameter | Value | DNA Sequence Context | Method |
| Equilibrium Dissociation Constant (KD) | 11.7 µM | κB-33 promoter sequence | Isothermal Titration Calorimetry (ITC) |
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| PC25 | Pancreatic Ductal Adenocarcinoma | ~0.1 - 1.0 |
| PC54 | Pancreatic Ductal Adenocarcinoma | ~0.1 - 1.0 |
| BXPC-3 | Pancreatic Ductal Adenocarcinoma | <0.1 |
| CAPAN-2 | Pancreatic Ductal Adenocarcinoma | <0.1 |
| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | ~0.1 - 1.0 |
| K562 | Chronic Myelogenous Leukemia | ~0.1 - 1.0 |
| MelJuSo | Melanoma | Not specified |
| SW620 | Colorectal Adenocarcinoma | Not specified |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for Measuring Histone Eviction
This protocol describes the general steps for performing a ChIP experiment to assess changes in histone occupancy at specific genomic regions following aclarubicin treatment.
Objective: To quantify the association of a specific histone (e.g., H2A, H2B, H3, or H4) with a target DNA sequence in the presence or absence of aclarubicin.
Materials:
-
Cell culture reagents
-
This compound solution
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment or micrococcal nuclease
-
ChIP-validated antibody against the histone of interest
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR reagents and primers for target and control genomic regions
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with the desired concentration of aclarubicin or vehicle control for the specified time.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Lyse the nuclei to release the chromatin.
-
Shear the chromatin to an average fragment size of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with a ChIP-validated antibody against the histone of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-histone-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
Quantify the amount of immunoprecipitated DNA corresponding to the target and control genomic regions using quantitative PCR (qPCR). A decrease in the amount of immunoprecipitated histone at a specific locus in aclarubicin-treated cells compared to control cells indicates histone eviction.
-
In Vitro Nucleosome Disassembly Assay
This protocol outlines a method for assessing the ability of aclarubicin to directly induce the disassembly of reconstituted nucleosomes.
Objective: To determine if aclarubicin can cause the eviction of histones from nucleosomes in a purified system.
Materials:
-
Recombinant histone octamers (or individual histones H2A, H2B, H3, H4)
-
DNA fragment of a defined length (e.g., 147-200 bp), preferably with a strong nucleosome positioning sequence
-
High salt buffer (e.g., 2 M NaCl) for nucleosome reconstitution
-
Dialysis tubing or other salt gradient generation system
-
This compound solution
-
Reaction buffer (e.g., TE buffer with physiological salt concentration)
-
Native polyacrylamide gel electrophoresis (PAGE) system
-
DNA and protein staining reagents (e.g., ethidium bromide and Coomassie blue)
Procedure:
-
Nucleosome Reconstitution:
-
Mix the DNA fragment and histone octamers in a high salt buffer.
-
Reconstitute nucleosomes by gradually decreasing the salt concentration through dialysis or a gradient maker. This allows for the controlled assembly of nucleosomes.
-
-
Aclarubicin Treatment:
-
Incubate the reconstituted nucleosomes with varying concentrations of aclarubicin in a reaction buffer at 37°C for a defined period.
-
-
Analysis of Nucleosome Integrity:
-
Analyze the reaction products by native PAGE. This technique separates intact nucleosomes from free DNA and partially disassembled complexes based on their size and charge.
-
Stain the gel with a DNA stain to visualize the position of the DNA. A shift from the band corresponding to the intact nucleosome to a band corresponding to free DNA indicates nucleosome disassembly.
-
Subsequently, stain the same gel with a protein stain to visualize the histone components. The release of histones from the nucleosome complex can be observed.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the action of this compound.
Caption: Aclarubicin's multifaceted mechanism of action.
Caption: Aclarubicin-induced apoptosis signaling.
Caption: G2/M cell cycle arrest induced by Aclarubicin.
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Conclusion
This compound's mechanism of action extends beyond simple DNA damage. Its ability to intercalate into DNA and subsequently evict histones from chromatin represents a significant and potent mechanism of cytotoxicity. This "chromatin-damaging" activity disrupts fundamental cellular processes, leading to apoptosis and cell cycle arrest. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for the continued development and application of aclarubicin and other chromatin-targeting agents in cancer therapy. Further research into the specific downstream signaling events and the interplay with other cellular pathways will undoubtedly unveil new opportunities for therapeutic intervention.
References
The Differentiating Force: A Technical Guide to Aclarubicin Hydrochloride's Impact on Cancer Cell Maturation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclarubicin (ACR), a second-generation anthracycline antibiotic, distinguishes itself from its predecessors, like doxorubicin and daunorubicin, through a multifaceted mechanism of action that extends beyond pure cytotoxicity.[1][2] At sub-toxic concentrations, aclarubicin has demonstrated a remarkable ability to induce differentiation in various cancer cell lines, particularly in hematological malignancies.[1][3] This technical guide provides an in-depth exploration of aclarubicin's effect on cancer cell differentiation, detailing the underlying signaling pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate these effects. The primary focus is on its unique ability to promote cellular maturation, offering a therapeutic strategy that co-opts the cell's own developmental programs to halt malignancy.
Core Mechanism of Action: Beyond DNA Damage
Unlike traditional anthracyclines, whose clinical utility is often limited by cardiotoxicity linked to DNA double-strand breaks, aclarubicin presents a more nuanced mechanism with a significantly improved safety profile.[4] Its primary modes of action include:
-
DNA Intercalation: Aclarubicin inserts itself between DNA base pairs, disrupting replication and transcription.
-
Topoisomerase Inhibition: It inhibits both topoisomerase I and topoisomerase II, enzymes crucial for resolving DNA topological stress. Notably, its interaction with topoisomerase II does not typically lead to the formation of DNA double-strand breaks, a key factor in its reduced cardiotoxicity.
-
Histone Eviction: A pivotal and distinguishing feature of aclarubicin is its ability to create chromatin damage by evicting histones from DNA. This epigenetic modification alters gene expression and is a major contributor to its cytotoxic and differentiation-inducing effects.
-
Generation of Reactive Oxygen Species (ROS): Like other anthracyclines, aclarubicin can induce the formation of ROS, contributing to oxidative stress and cellular damage.
This combination of activities, particularly the emphasis on chromatin remodeling over DNA breakage, allows aclarubicin to function as a differentiation agent at lower, less toxic concentrations.
Figure 1: Aclarubicin's multifaceted mechanism of action leading to cell differentiation.
Induction of Cancer Cell Differentiation
Aclarubicin's capacity to induce differentiation is most prominently documented in myeloid leukemia cells. Instead of immediate cell destruction, low concentrations of the drug can reprogram malignant progenitor cells to resume their maturation process, resulting in terminally differentiated, non-proliferating cells.
-
Myeloid Leukemia: In cell lines like HL-60 and K562, and in primary cells from patients with Myelodysplastic Syndrome (MDS), aclarubicin induces differentiation into mature granulocytes and erythrocytes. For instance, in HL-60 cells, a kinetic study showed that differentiation increases rapidly after 24 to 48 hours, with approximately 80% of cells becoming differentiated by 72 hours.
-
Erythroid Differentiation: Aclarubicin has been shown to stimulate the hemoglobin synthesis pathway in K562 cells, a human erythroleukemic line. It achieves this by transcriptionally activating key erythroid genes.
-
Cooperation with Growth Factors: In MDS, low-concentration aclarubicin cooperates with Granulocyte Colony-Stimulating Factor (G-CSF) to significantly increase the number of differentiated myeloid colonies compared to G-CSF alone.
Signaling Pathways in Aclarubicin-Induced Differentiation
The pro-differentiating effects of aclarubicin are not random but are mediated through specific signaling cascades.
The p38 MAPK Pathway
In chronic myeloid leukemia (CML) K562 cells, aclarubicin-induced erythroid differentiation is critically dependent on the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of p38 MAPK is a key step that initiates the downstream transcriptional program for erythroid maturation. Inhibition of this pathway, whether through chemical inhibitors or genetic knockdown, significantly reduces the differentiation and growth-inhibiting effects of aclarubicin. This suggests that p38 MAPK activation is a central node in aclarubicin's differentiation-inducing mechanism.
Regulation of Erythroid Transcription Factors
A key distinction between aclarubicin and doxorubicin lies in their method of regulating gene expression. Aclarubicin acts primarily at the transcriptional level. It induces the overexpression of crucial erythroid transcription factors, including GATA-1 and NF-E2 . Furthermore, it upregulates the expression of the erythropoietin receptor (EpoR) . This coordinated activation of a master regulatory network (GATA-1, NF-E2, EpoR) effectively switches on the erythroid differentiation program, leading to the expression of genes for globins and heme synthesis.
Figure 2: Signaling cascade for Aclarubicin-induced erythroid differentiation.
Quantitative Data Summary
The following tables summarize key quantitative data regarding aclarubicin's effects on cancer cells.
Table 1: IC50 Values of Aclarubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Pancreatic Cancer | 20-30 times lower than peak serum concentration (6 µM) | 72 hours | |
| K562 | Chronic Myeloid Leukemia | Not specified, but effective at inducing differentiation at 30-50 nM | Not specified | |
| Multiple Leukemia Lines | Leukemia | Generally potent, specific values vary | Not specified |
Note: Specific IC50 values for aclarubicin are not as widely published as for doxorubicin. However, studies consistently report its high potency, often exceeding that of standard-of-care agents in certain contexts.
Table 2: Effect of Aclarubicin on Differentiation Markers in Myeloid Leukemia
| Cell Line / Condition | Marker | Change | Method of Detection | Reference |
| HL-60 | General Differentiation | ~80% of cells differentiated | Microscopy, Flow Cytometry | |
| MDS primary cells (with G-CSF) | Myeloid Cell Type | Shift from immature blasts to myelocytes and metamyelocytes | Colony Morphology | |
| K562 | Hemoglobin | Increased synthesis | Benzidine Staining |
Table 3: Aclarubicin's Effect on Gene Expression Related to Erythroid Differentiation in K562 Cells
| Gene | Function | Effect of Aclarubicin | Level of Regulation | Reference |
| GATA-1 | Master Erythroid Transcription Factor | Upregulation / Overexpression | Transcriptional | |
| NF-E2 | Erythroid Transcription Factor | Overexpression | Transcriptional | |
| EpoR | Erythropoietin Receptor | Upregulation of mRNA and membrane protein | Transcriptional | |
| γ-globin | Fetal Hemoglobin Component | Increased mRNA expression | Transcriptional | |
| PBGD | Heme Synthesis Enzyme | Increased mRNA expression | Transcriptional |
Experimental Protocols
The following are detailed methodologies for key experiments used to study aclarubicin's effects on cancer cell differentiation.
Cell Culture and Drug Treatment
-
Cell Lines: Human leukemia cell lines (e.g., K562, HL-60) are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Aclarubicin hydrochloride is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which is then diluted to final concentrations (e.g., 10 nM to 1 µM) in the culture medium.
-
Treatment: Cells are seeded at a specific density (e.g., 2 x 10^5 cells/mL) and treated with various concentrations of aclarubicin or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
Cell Viability and IC50 Determination (CellTiter-Blue Assay)
-
Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a serial dilution of aclarubicin for a specified duration (e.g., 72 hours).
-
Reagent Addition: CellTiter-Blue® Viability Assay reagent is added to each well and incubated for 1-4 hours.
-
Measurement: Fluorescence is measured using a plate reader (560 nm excitation / 590 nm emission).
-
Calculation: Viability is expressed as a percentage relative to the untreated control. IC50 values are calculated using non-linear regression analysis.
Assessment of Erythroid Differentiation (Benzidine Staining)
-
Cell Collection: After treatment, cells are harvested by centrifugation.
-
Staining: A small volume of cell suspension is mixed with a benzidine-H2O2 solution.
-
Microscopy: A minimum of 200 cells are counted under a light microscope.
-
Analysis: Benzidine-positive (blue-stained) cells, which are synthesizing hemoglobin, are scored as differentiated. The percentage of differentiated cells is calculated.
Gene Expression Analysis (Run-on Transcription Assay)
-
Nuclei Isolation: Cells are lysed, and intact nuclei are isolated by centrifugation.
-
In Vitro Transcription: Nuclei are incubated in a transcription buffer containing biotin-labeled ribonucleotides to allow for the elongation of pre-initiated transcripts.
-
RNA Isolation: Labeled nascent RNA transcripts are isolated.
-
Hybridization: The labeled RNA is hybridized to a membrane containing immobilized DNA probes for genes of interest (e.g., GATA-1, EpoR, γ-globin, β-actin).
-
Detection: The amount of labeled RNA bound to each probe is detected using a streptavidin-HRP conjugate and chemiluminescence.
-
Quantification: Signal intensity is quantified to determine the relative transcription rate of each gene.
Figure 3: General experimental workflow for assessing aclarubicin-induced differentiation.
Conclusion and Future Directions
This compound represents a significant departure from conventional anthracyclines. Its ability to induce differentiation in cancer cells at low concentrations, mediated by distinct mechanisms like histone eviction and the activation of specific signaling pathways such as p38 MAPK, positions it as a promising therapeutic agent. The drug's capacity to force malignant cells into a mature, non-proliferative state, coupled with a lower potential for cardiotoxicity, addresses a major unmet need in oncology.
Future research should focus on prospective clinical trials to validate the efficacy of aclarubicin-based differentiation therapy, particularly in relapsed or refractory AML and MDS. Further investigation into the precise epigenetic modifications induced by aclarubicin and the exploration of combination therapies that enhance its differentiation-inducing potential could unlock new, more effective, and less toxic treatment paradigms for a range of cancers.
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aclarubicin: experimental and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Less Toxic Cancer Therapies for Healthier Lives – Featured Research [seattlechildrens.org]
In-depth Technical Guide: Pharmacokinetics and Metabolism of Aclarubicin Hydrochloride in vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclarubicin Hydrochloride, an anthracycline antibiotic, exhibits a complex in vivo profile characterized by rapid plasma clearance, extensive metabolism, and significant accumulation in specific cell types. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Aclarubicin, drawing from a range of preclinical and clinical studies. Key pharmacokinetic parameters in various species are summarized, and detailed experimental methodologies are outlined. Furthermore, the known metabolic pathways are described and visualized to facilitate a deeper understanding of Aclarubicin's disposition in vivo.
Pharmacokinetics
Aclarubicin's pharmacokinetic profile is characterized by a rapid distribution phase and a slower elimination phase. Following intravenous administration, the parent drug is quickly cleared from the plasma and distributed to various tissues.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in different species across various studies.
| Table 1: Pharmacokinetic Parameters of Aclarubicin in Humans | |||||
| Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| 65 mg/m² (IV infusion) | Not Reported | Not Reported | Not Reported | Initial: 6.6 min, Terminal: 13.3 h | [1] |
| 20 mg (IV bolus) | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Table 2: Pharmacokinetic Parameters of Aclarubicin in Mice | |||||
| Dose | Cmax | Tmax | AUC | Volume of Distribution (Vd) | Reference |
| Not Reported | Not Reported | Not Reported | Not Reported | 39.1 L/kg | [3] |
| Table 3: Pharmacokinetic Parameters of Aclarubicin in Rats | |||||
| Dose | Bioavailability (Oral) | Half-life (t½) | Metabolite Half-life (t½) | Total Bioavailability (Oral - Aclarubicin + Metabolites) | Reference |
| 10 mg/kg (Oral) | 35% | 16 - 21 h | 16 - 21 h | 89% | [4] |
| 5 and 10 mg/kg (IV) | - | 16 - 21 h | 16 - 21 h | - | [4] |
Metabolism
Aclarubicin undergoes extensive metabolism in vivo, primarily in the liver. The biotransformation of Aclarubicin leads to the formation of several metabolites, some of which are biologically active.
Major Metabolites
The principal metabolites of Aclarubicin identified in vivo include:
-
M1: An active metabolite that reaches higher and more sustained concentrations in the blood compared to the parent drug.
-
MA144 N1 and MA144 T1: Biologically active metabolites observed in rats.
-
Aglycones: Inactive metabolites formed through the cleavage of the glycosidic bonds.
Metabolic Pathways
The metabolism of anthracyclines like Aclarubicin is known to involve enzymatic reactions such as reduction and hydrolysis. Specifically, carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) are implicated in the conversion of anthracyclines to their alcohol metabolites. While the precise enzymatic pathway for Aclarubicin is not fully elucidated, the formation of its metabolites likely follows similar routes.
Experimental Protocols
The following sections detail the typical methodologies employed in the in vivo pharmacokinetic and metabolism studies of Aclarubicin.
Animal Models and Drug Administration
-
Species: Mice and rats are commonly used preclinical models.
-
Administration: this compound is typically dissolved in a suitable vehicle and administered intravenously (IV) via tail vein injection or orally (PO) by gavage.
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. For small animals like mice, this may involve sacrificing a subset of animals at each time point. For larger animals, serial blood samples can be drawn from a cannulated vessel.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.
Bioanalytical Method: HPLC with Fluorescence Detection
The quantification of Aclarubicin and its metabolites in biological matrices is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector, owing to the native fluorescence of the anthracycline structure.
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes from plasma proteins and other interfering substances.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for separation. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), delivered in either an isocratic or gradient elution mode.
-
Fluorescence Detection: The excitation and emission wavelengths are set to maximize the signal for Aclarubicin and its fluorescent metabolites. For other anthracyclines like doxorubicin, typical excitation wavelengths are around 470 nm and emission wavelengths are around 550-590 nm.
References
- 1. Phase I trial of aclacinomycin-A. A clinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetic study of aclarubicin. The pharmacokinetics of the preparation and its biologically active metabolites in the blood of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Leukemia: An In-depth Technical Guide to the Antitumor Spectrum of Aclarubicin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclarubicin (also known as aclacinomycin A), a second-generation anthracycline antibiotic isolated from Streptomyces galilaeus, has historically been utilized in the treatment of acute myeloid and lymphoblastic leukemia.[1] However, a growing body of preclinical and clinical evidence reveals a broader antitumor spectrum, extending to a variety of solid tumors. This technical guide provides a comprehensive overview of the efficacy, mechanisms of action, and relevant experimental data for Aclarubicin Hydrochloride in non-leukemic cancers. Unlike first-generation anthracyclines such as doxorubicin, Aclarubicin exhibits a distinct and multifaceted mechanism of action, including dual topoisomerase inhibition and a unique ability to induce histone eviction, which contributes to its antitumor effects and potentially a more favorable safety profile.[1][2]
In Vitro Efficacy: Cytotoxicity Across Solid Tumor Cell Lines
Aclarubicin has demonstrated significant cytotoxic activity against a range of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, providing a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.27 | 72-96 h | [1] |
| HepG2 | Hepatoma | 0.32 | 72-96 h | [1] |
| MCF-7 | Breast Adenocarcinoma | 0.62 | 72-96 h | |
| PC25 | Pancreatic Ductal Adenocarcinoma (Patient-Derived) | Not specified, but showed superior activity to gemcitabine and doxorubicin | 72 h (viability), colony formation assay | |
| PC54 | Pancreatic Ductal Adenocarcinoma (Patient-Derived) | Not specified, but showed similar efficacy to gemcitabine and doxorubicin | 72 h (viability), colony formation assay | |
| BXPC-3 | Pancreatic Ductal Adenocarcinoma | Not specified, but showed superior activity to gemcitabine and doxorubicin | Colony formation assay | |
| CAPAN-2 | Pancreatic Ductal Adenocarcinoma | Not specified, but showed superior activity to gemcitabine and doxorubicin | Colony formation assay | |
| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | Not specified, but showed similar efficacy to gemcitabine and doxorubicin | Colony formation assay |
Clinical Efficacy in Solid Tumors
While extensive large-scale clinical trials in solid tumors are limited, several studies have evaluated the efficacy of Aclarubicin, either as a monotherapy or in combination regimens. The available data on response rates are presented below.
| Cancer Type | Treatment Regimen | Number of Patients | Response Rates | Reference |
| Superficial Bladder Cancer | Aclarubicin (200 µg/ml) + Cytarabine (600 µg/ml) intravesical instillation | 13 (for treatment) | CR: 2/13 (15.4%)PR: 3/13 (23.1%)No Change: 2/13 (15.4%)Progression: 6/13 (46.2%) | |
| Metastatic Breast Cancer | Aclarubicin monotherapy (intravenous) | Not specified in detail in available abstracts | Generally reported as having little or no effect | |
| Non-Small Cell Lung Cancer | Aclarubicin monotherapy (intravenous) | Not specified in detail in available abstracts | Generally reported as having little or no effect | |
| Small Cell Lung Cancer | Aclarubicin monotherapy (intravenous) | Not specified in detail in available abstracts | Generally reported as having little or no effect | |
| Pancreatic Cancer | Aclarubicin monotherapy (intravenous) | Not specified in detail in available abstracts | Generally reported as having little or no effect | |
| Gastric Cancer | Aclarubicin monotherapy (intravenous) | Not specified in detail in available abstracts | Generally reported as having little or no effect |
CR: Complete Response, PR: Partial Response
Mechanisms of Antitumor Action in Solid Tumors
Aclarubicin's antitumor activity is attributed to a complex interplay of several mechanisms that differentiate it from other anthracyclines.
Dual Inhibition of Topoisomerase I and II
Unlike doxorubicin, which primarily targets topoisomerase II, Aclarubicin acts as a dual inhibitor of both topoisomerase I and topoisomerase II. It stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA damage. For topoisomerase II, it acts as a catalytic inhibitor by preventing the association of the enzyme with DNA. This dual inhibitory action contributes to its potent cytotoxic effects.
References
Methodological & Application
Application Note: In Vitro Assay Protocols for Aclarubicin Hydrochloride in Acute Myeloid Leukemia (AML) Cells
Introduction
Aclarubicin, also known as aclacinomycin A, is a second-generation anthracycline antibiotic isolated from Streptomyces galilaeus.[1][2] It is utilized in the treatment of acute myeloid leukemia (AML), particularly in Japan, India, and China, often in combination with cytarabine.[1] Aclarubicin's multifaceted mechanism of action, which includes DNA intercalation, inhibition of topoisomerases I and II, and induction of apoptosis, makes it an important compound for AML research.[2][3] Unlike first-generation anthracyclines such as doxorubicin and daunorubicin, aclarubicin exhibits lower cardiotoxicity, a significant advantage in clinical applications. This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of Aclarubicin Hydrochloride in AML cell lines.
Mechanism of Action
Aclarubicin exerts its anti-leukemic effects through several mechanisms. Primarily, it intercalates into the DNA double helix, disrupting DNA replication and transcription. It is a unique anthracycline as it functions as both a topoisomerase I poison, stabilizing the DNA-enzyme complex, and a topoisomerase II inhibitor, preventing the association of the enzyme with DNA. Furthermore, Aclarubicin induces programmed cell death (apoptosis), generates reactive oxygen species (ROS), and can inhibit the 20S proteasome. Recent studies have also highlighted its ability to cause histone eviction from chromatin without inducing significant DNA damage, a feature that distinguishes it from other anthracyclines like doxorubicin.
Data Presentation
The cytotoxic effects of this compound have been evaluated across various AML cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying drug potency.
| Cell Line | IC50 (nM) | Reference |
| K562 | 21.0 | |
| MOLM13 | 11.0 | |
| OCI-AML3 | 21.0 | |
| THP-1 | 10.0 |
Note: IC50 values can vary based on experimental conditions such as cell density and incubation time.
Experimental Protocols
The following are detailed protocols for assessing the in vitro effects of this compound on AML cells.
Protocol 1: Cell Viability/Cytotoxicity Assay (CCK-8)
This protocol determines the concentration-dependent cytotoxic effect of Aclarubicin on AML cells.
Materials:
-
AML cell lines (e.g., THP-1, KG-1, HL60)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO and then dilute to various concentrations (e.g., 0, 10, 50, 100, 200, 500 nM) in culture medium.
-
Treatment: Add 100 µL of the diluted Aclarubicin solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis by Aclarubicin.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with Aclarubicin at the desired concentration (e.g., IC50 concentration) for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect the cells by centrifugation at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol assesses the effect of Aclarubicin on cell cycle progression. Aclarubicin has been observed to cause cell cycle arrest at the G2/M phase.
Materials:
-
AML cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-2 x 10⁶ cells and treat with Aclarubicin for 24 hours.
-
Cell Harvesting: Collect cells by centrifugation and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Relevant Signaling Pathways in AML
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. It is constitutively activated in 50-80% of AML patients and is associated with a poorer prognosis. While direct modulation of this pathway by Aclarubicin is not extensively detailed, understanding its role is crucial for contextualizing drug resistance and designing combination therapies.
References
Application Notes & Protocols: Determining the IC50 of Aclarubicin Hydrochloride in Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aclarubicin is a second-generation anthracycline antibiotic that exhibits a multi-faceted mechanism of anti-tumor activity.[1][2][3] Unlike first-generation anthracyclines such as doxorubicin, aclarubicin's primary mechanisms include the inhibition of topoisomerase II binding to DNA and interaction with topoisomerase I.[1][3] Additionally, aclarubicin has been shown to induce the formation of free radicals, promote cell apoptosis, inhibit angiogenesis, and possess antimetastatic properties. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Aclarubicin Hydrochloride in breast cancer cell lines and outlines its key signaling pathways.
Data Presentation: IC50 of this compound
Table 1: IC50 of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) |
| MCF-7 | ER+, PR+/-, HER2- | Data not available |
| MDA-MB-231 | ER-, PR-, HER2- (Triple-Negative) | Data not available |
| SK-BR-3 | ER-, PR-, HER2+ | Data not available |
| T-47D | ER+, PR+, HER2- | Data not available |
ER: Estrogen Receptor, PR: Progesterone Receptor, HER2: Human Epidermal Growth Factor Receptor 2. The receptor status for these cell lines has been characterized in various studies.
Experimental Protocols
Protocol for Determining IC50 using MTT Assay
This protocol outlines the determination of the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials:
-
This compound
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired breast cancer cell lines until they reach approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete medium.
-
Count the cells and adjust the concentration to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve a range of desired concentrations. A common starting range for anthracyclines is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Visualizations
Experimental Workflow
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Aclarubicin Hydrochloride: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclarubicin hydrochloride, also known as aclacinomycin A, is a second-generation anthracycline antibiotic with potent antineoplastic activity.[1][2][3] Isolated from Streptomyces galilaeus, it exhibits a multifaceted mechanism of action, primarily targeting DNA replication and transcription, which leads to the induction of cell cycle arrest and apoptosis in cancer cells.[1][4] Unlike first-generation anthracyclines such as doxorubicin, aclarubicin demonstrates a distinct mode of action and a potentially more favorable safety profile, including reduced cardiotoxicity.
These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments. Detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution are presented, along with a summary of effective concentrations in various cancer cell lines to aid in experimental design.
Mechanism of Action
This compound exerts its cytotoxic effects through several mechanisms:
-
Topoisomerase I and II Inhibition: It intercalates into DNA and inhibits both topoisomerase I and topoisomerase II, enzymes crucial for relieving torsional stress in DNA during replication and transcription. This leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks.
-
Induction of Apoptosis: By causing DNA damage, aclarubicin triggers the intrinsic apoptotic pathway. This programmed cell death is a key mechanism for its anticancer activity.
-
Cell Cycle Arrest: Aclarubicin has been shown to cause cell cycle arrest at different phases, including the G1 and G2/M phases, depending on the cell type and concentration. This prevents cancer cells from progressing through the cell division cycle.
-
Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, aclarubicin can induce the production of ROS, leading to oxidative stress and cellular damage.
-
Inhibition of Angiogenesis and Metastasis: Studies have indicated that aclarubicin can inhibit the formation of new blood vessels (angiogenesis) and suppress cancer cell migration, highlighting its potential to control tumor growth and spread.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental dosages.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Lung Carcinoma | 0.27 | 48 |
| HepG2 | Hepatocellular Carcinoma | 0.32 | 48 |
| MCF-7 | Breast Adenocarcinoma | 0.62 | 48 |
| BXPC-3 | Pancreatic Ductal Adenocarcinoma | Lower than Gemcitabine and Doxorubicin | 72 |
| CAPAN-2 | Pancreatic Ductal Adenocarcinoma | Lower than Gemcitabine | 72 |
| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | Similar to Gemcitabine and Doxorubicin | 72 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the assay method used.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 848.33 g/mol ), dissolve 8.48 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Solutions are unstable and should be prepared fresh for optimal results.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of aclarubicin. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours or overnight.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Aclarubicin's multifaceted mechanism of action.
Caption: Workflow for cell viability (MTT) assay.
Caption: Workflow for apoptosis analysis.
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Protocol for Assessing Mitochondrial Membrane Potential with Aclarubicin
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aclarubicin (also known as Aclacinomycin A) is an anthracycline antibiotic with potent anti-neoplastic properties.[1] Unlike other anthracyclines such as Doxorubicin, Aclarubicin exhibits a distinct mechanism of action that includes the induction of histone eviction from chromatin without causing DNA double-strand breaks.[2][3] A significant aspect of Aclarubicin's cytotoxic effect is its ability to accumulate in mitochondria, leading to mitochondrial dysfunction, a decrease in mitochondrial membrane potential (ΔΨm), and the generation of reactive oxygen species (ROS).[4][5] This impairment of mitochondrial function is a key event in the induction of apoptosis.
This document provides a detailed protocol for assessing the effect of Aclarubicin on mitochondrial membrane potential in cancer cell lines using common fluorescent probes.
Data Presentation
The following tables summarize the cytotoxic effects of Aclarubicin across various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
Table 1: IC50 Values of Aclarubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| A549 | Non-small cell lung cancer | 0.27 | 72 |
| HepG2 | Hepatoma | 0.32 | 72 |
| MCF-7 | Breast adenocarcinoma | 0.62 | 72 |
| MelJuSo | Melanoma | Not specified | 72 |
| HCT116 | Colorectal carcinoma | Not specified | 72 |
| PC3 | Prostate tumor | Not specified | 72 |
| DU145 | Prostate tumor | Not specified | 72 |
| U87 | Glioblastoma | Not specified | 72 |
| BXPC-3 | Pancreatic ductal adenocarcinoma | Below standard peak serum concentration | 72 |
| CAPAN-2 | Pancreatic ductal adenocarcinoma | Below standard peak serum concentration | 72 |
| CFPAC-1 | Pancreatic ductal adenocarcinoma | Below standard peak serum concentration | 72 |
Data compiled from multiple sources.
Experimental Protocols
Two primary methods for assessing mitochondrial membrane potential are detailed below: using the ratiometric dye JC-1 and the potentiometric dye TMRM.
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of the change in ΔΨm.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium
-
Aclarubicin hydrochloride
-
JC-1 dye
-
Phosphate-buffered saline (PBS)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates or other suitable culture vessels at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Aclarubicin Treatment:
-
Prepare a stock solution of Aclarubicin in a suitable solvent (e.g., DMSO or water).
-
Treat cells with varying concentrations of Aclarubicin (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM). Include a vehicle-only control. For a positive control for depolarization, treat a separate set of cells with 50 µM FCCP for 5-10 minutes prior to staining.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution at a final concentration of 2 µM in pre-warmed cell culture medium.
-
Remove the Aclarubicin-containing medium from the cells and wash once with PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis (Flow Cytometry):
-
Gently trypsinize and collect the cells.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PBS for flow cytometric analysis.
-
Analyze the cells immediately. Detect green fluorescence (JC-1 monomers) in the FITC channel (FL1) and red fluorescence (JC-1 aggregates) in the PE channel (FL2).
-
A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.
-
-
Analysis (Fluorescence Microscopy):
-
After JC-1 staining, wash the cells with PBS.
-
Add fresh pre-warmed medium or PBS to the wells.
-
Observe the cells under a fluorescence microscope using filters for FITC (green) and TRITC/Rhodamine (red).
-
Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show increased green fluorescence.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM
TMRM (Tetramethylrhodamine, Methyl Ester) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
TMRM dye
-
Phosphate-buffered saline (PBS)
-
FCCP as a positive control
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Aclarubicin Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
TMRM Staining:
-
Prepare a TMRM staining solution at a final concentration of 20-250 nM in pre-warmed cell culture medium. The optimal concentration may need to be determined empirically for your cell type.
-
Remove the Aclarubicin-containing medium and wash the cells once with PBS.
-
Add the TMRM staining solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis (Flow Cytometry):
-
Harvest and wash the cells as described in Protocol 1.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells using a flow cytometer, detecting the TMRM signal in the PE channel.
-
A decrease in the mean fluorescence intensity indicates mitochondrial depolarization.
-
-
Analysis (Fluorescence Microscopy):
-
After TMRM staining, wash the cells with PBS.
-
Add fresh pre-warmed medium or PBS.
-
Image the cells using a fluorescence microscope with a TRITC/Rhodamine filter set.
-
A decrease in the intensity of red fluorescence in the mitochondria is indicative of depolarization.
-
Visualizations
Aclarubicin's Mechanism of Action on Mitochondria
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of the anthracycline aclarubicin as an effective cytotoxic agent for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aclarubicin-induced ROS generation and collapse of mitochondrial membrane potential in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aclarubicin, an anthracycline anti-cancer drug, fluorescently contrasts mitochondria and reduces the oxygen consumption rate in living human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Aclarubicin Hydrochloride: Application Notes and Protocols for In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclarubicin hydrochloride is an anthracycline antibiotic with potent antineoplastic properties.[1][2][3] As a second-generation anthracycline, it offers potential advantages over conventional drugs like doxorubicin, including a different mechanism of action and potentially reduced cardiotoxicity.[1][2] These characteristics make it a compelling candidate for further preclinical investigation in various cancer models, including in vivo mouse xenograft studies.
This document provides detailed application notes and protocols for the use of this compound in mouse xenograft models, based on available scientific literature. It is intended to guide researchers in designing and executing robust in vivo efficacy studies.
Mechanism of Action
Aclarubicin exerts its anticancer effects through a multi-faceted approach, distinguishing it from other anthracyclines. Its primary mechanisms include:
-
Topoisomerase I and II Inhibition: Unlike doxorubicin, which primarily targets topoisomerase II, Aclarubicin inhibits both topoisomerase I and II. This dual inhibition disrupts DNA replication, repair, and transcription, leading to cell cycle arrest and apoptosis.
-
DNA Intercalation: Aclarubicin intercalates into the DNA double helix, distorting its structure and interfering with the processes of replication and transcription.
-
Histone Eviction: Aclarubicin has been shown to cause the eviction of histones from chromatin. This action disrupts the nucleosomal structure, leading to chromatin damage and contributing to its cytotoxic effects.
-
Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, Aclarubicin can generate ROS, which induces oxidative stress and contributes to cellular damage and apoptosis.
-
Inhibition of Angiogenesis: Aclarubicin has been reported to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Data Presentation: In Vivo Efficacy and Toxicity
While specific quantitative data for this compound in solid tumor xenograft models is limited in publicly available literature, data from leukemia models and cardiotoxicity studies provide valuable insights for study design.
Table 1: Summary of this compound In Vivo Studies in Mouse Models
| Study Type | Mouse Model | Cell Line | This compound Dose | Administration Route | Schedule | Observed Effects | Reference |
| Efficacy | BALB/c | P388 Leukemia | 3 mg/kg | Intravenous | Days 15-28 | Not explicitly stated | This data is synthesized from a study focused on a combination regimen. |
| Cardiotoxicity | FVB/NRj | N/A | 5 mg/kg | Intravenous | Every 2 weeks for 4 doses | To assess cardiotoxicity, not efficacy | This protocol was designed to evaluate the cardiac safety of Aclarubicin. |
Note: The efficacy data is derived from a study where Aclarubicin was part of a combination therapy (CAG regimen), and therefore, the effects of Aclarubicin alone were not isolated. The cardiotoxicity study did not assess anti-tumor efficacy. Researchers should perform dose-finding studies to determine the optimal therapeutic dose for their specific solid tumor xenograft model. A suggested starting point, converted from human clinical trials for solid tumors (30 mg/m²/day), is approximately 2.5 mg/kg/day in mice.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound in mouse xenograft models.
Protocol 1: General Solid Tumor Xenograft Efficacy Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous solid tumor xenograft model (e.g., breast, lung, or colon cancer).
1. Cell Culture and Preparation:
-
Culture the desired human cancer cell line (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100 µL.
2. Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Preparation and Administration:
-
Prepare this compound fresh daily by dissolving it in a suitable vehicle (e.g., sterile saline). Protect the solution from light.
-
Administer this compound to the treatment group via the desired route (e.g., intravenous or intraperitoneal injection). Based on available data, a starting dose of 2.5 mg/kg administered daily for 4-5 consecutive days is a reasonable starting point for a dose-finding study.
-
Administer an equivalent volume of the vehicle to the control group.
5. Data Collection and Analysis:
-
Continue to measure tumor volume and body weight of each mouse 2-3 times per week.
-
Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant distress.
-
At the end of the study, euthanize all remaining animals and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume and body weight between the groups.
Protocol 2: Cardiotoxicity Assessment
This protocol is adapted from a study evaluating the cardiotoxicity of anthracyclines and can be run concurrently with or separately from an efficacy study.
1. Animal Model and Dosing:
-
Use a suitable mouse strain (e.g., FVB/NRj).
-
Administer this compound at a dose known to potentially induce cardiotoxicity (e.g., 5 mg/kg) or at the therapeutic dose being evaluated for efficacy.
-
Administer the drug intravenously once every two weeks for a total of four doses.
-
Include a control group receiving vehicle only.
2. Monitoring and Tissue Collection:
-
Monitor the mice for signs of distress, including weight loss and changes in circulation.
-
At the end of the treatment period, or if humane endpoints are reached, euthanize the mice.
-
Perform a full necropsy and collect all major organs, with a particular focus on the heart.
3. Histopathological Analysis:
-
Fix the heart and other organs in an appropriate fixative (e.g., EAF fixative) and embed in paraffin.
-
Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Consider specialized stains (e.g., Masson's trichrome) to assess for fibrosis.
-
A veterinary pathologist should evaluate the tissues for any signs of drug-induced toxicity.
Conclusion
This compound presents a promising avenue for anticancer drug development due to its unique mechanism of action and potentially favorable safety profile. The protocols outlined in this document provide a foundation for researchers to conduct rigorous in vivo evaluations of its efficacy in solid tumor xenograft models. Due to the limited availability of specific efficacy data for Aclarubicin in solid tumor xenografts, it is imperative that initial studies include robust dose-finding components to establish optimal therapeutic windows for different cancer types. Careful monitoring for both anti-tumor activity and potential toxicities will be crucial for advancing the preclinical development of this agent.
References
- 1. Aclarubicin: experimental and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aclarubicin Hydrochloride in DMSO
Topic: Preparation of Aclarubicin Hydrochloride Stock Solution in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Aclacinomycin A Hydrochloride, is a potent anthracycline antibiotic with significant antitumor properties.[1][2] Primarily used in the research and treatment of hematologic malignancies like acute myeloid leukemia (AML), it functions through a multi-faceted mechanism.[1][2] This includes DNA intercalation, inhibition of topoisomerase I and II, generation of reactive oxygen species (ROS), and induction of cell cycle arrest, all of which culminate in apoptosis or programmed cell death.[1] Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions, necessitating the use of an organic solvent like Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions for in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₄₂H₅₄ClNO₁₅ | |
| Molecular Weight | 848.33 g/mol | |
| Solubility in DMSO | ≥ 125 mg/mL (approx. 147.35 mM) | |
| 25 mg/mL | ||
| Recommended Stock Conc. | 10 mM | |
| Storage Temperature | -20°C or -80°C | |
| Short-term Stability (in DMSO) | 1 month at -20°C | |
| Long-term Stability (in DMSO) | 6 months at -80°C |
Experimental Protocols
Materials and Equipment
-
This compound powder (CAS: 75443-99-1)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution, a commonly used concentration for cell-based assays.
Safety Precaution: this compound is a potent cytotoxic agent and should be handled with care inside a chemical fume hood or designated containment area. Always wear appropriate PPE.
-
Calculation: Determine the mass of this compound required.
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 848.33 g/mol x 1000 mg/g = 8.48 mg
-
-
Weighing: Carefully weigh out 8.48 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Dissolution:
-
Add 1 mL of high-purity DMSO to the tube containing the powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
For compounds that are difficult to dissolve, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Ensure the solution returns to room temperature before use.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label all aliquots with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solution
For cell culture experiments, the DMSO stock solution must be diluted in the appropriate culture medium to the final desired concentration.
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in sterile cell culture medium to achieve the final working concentration.
-
Important: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
The working solution in the culture medium should be prepared fresh for each experiment and used immediately.
Visualizations
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Mechanism of Action Signaling Pathway
Caption: Simplified mechanism of Aclarubicin-induced apoptosis.
References
Application Notes: Synergistic Antitumor Effects of Aclarubicin Hydrochloride and Cytarabine Combination Therapy
Introduction
Aclarubicin (also known as aclacinomycin A) is a second-generation anthracycline antibiotic, and Cytarabine (Ara-C) is a pyrimidine nucleoside analog.[1][2] Both are potent chemotherapeutic agents used in the treatment of hematologic malignancies, particularly Acute Myeloid Leukemia (AML).[3][4] Aclarubicin functions through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase I and II, and the generation of reactive oxygen species, ultimately leading to apoptosis and cell cycle arrest.[3] Cytarabine, a cell cycle phase-specific agent, primarily targets cells undergoing DNA synthesis (S-phase). Its active metabolite, ara-CTP, inhibits DNA polymerase and can be incorporated into DNA, causing chain termination and halting DNA replication. The combination of Aclarubicin and Cytarabine has been explored to enhance therapeutic efficacy, particularly in relapsed or refractory AML, by targeting cancer cells through complementary mechanisms.
Mechanism of Action and Synergy
Aclarubicin's multifaceted action includes disrupting DNA replication and transcription by intercalating into the DNA double helix and inhibiting topoisomerase II, an enzyme essential for managing DNA torsional strain during replication. This leads to an accumulation of DNA breaks and triggers programmed cell death (apoptosis).
Cytarabine must be converted intracellularly to its active triphosphate form (ara-CTP) to be effective. Ara-CTP competes with the natural nucleotide dCTP, inhibiting DNA polymerase and getting incorporated into the DNA strand, which halts DNA synthesis and repair. Its cytotoxicity is highly specific to the S phase of the cell cycle.
The synergistic potential of this combination lies in their distinct but complementary mechanisms. While Cytarabine arrests cells in the S-phase, Aclarubicin can act on cells in various phases, including inducing cell cycle arrest at the G2/M phase. This dual assault on the cell cycle and DNA integrity can lead to enhanced cancer cell death. Studies on combination regimens, such as the CAG regimen (Cytarabine, Aclarubicin, and G-CSF), have shown significant efficacy in treating relapsed or refractory AML.
Visualized Signaling and Action Pathways
Caption: Mechanism of action for Aclarubicin Hydrochloride.
Caption: Mechanism of action for Cytarabine (Ara-C).
Caption: Logical relationship of synergistic antitumor effects.
Quantitative Data Summary
The following tables summarize clinical outcomes from studies utilizing Aclarubicin and Cytarabine in combination, often with Granulocyte Colony-Stimulating Factor (G-CSF), for the treatment of AML.
Table 1: Clinical Efficacy of CAG Regimen in Elderly and Refractory AML
| Patient Cohort | Treatment Regimen | N | Complete Remission (CR) Rate | Overall Response (OR) Rate | Median Overall Survival | Reference |
| Elderly AML Patients (>60 years) | Low-dose Cytarabine, Aclarubicin, G-CSF (CAG) | 50 | 58.0% | 72.0% | 14 months | |
| Relapsed/Refractory AML | Increased-dose Aclarubicin + CAG | 37 | 62.2% | 78.4% | 6 months | |
| Refractory/Relapsed AML with t(8;21) | Low-dose Cytarabine, Aclarubicin, G-CSF (CAG) | 36 | 75.0% | - | 12 months (CR duration) |
Table 2: Representative Preclinical Data Presentation (Template)
This table serves as a template for presenting typical in-vitro experimental data. Specific values would be determined empirically.
| Cell Line | Treatment | IC50 (nM) | Apoptosis Rate (%) at 48h | Cell Population in S-Phase (%) |
| Kasumi-1 | Aclarubicin | Value | Value | Value |
| Cytarabine | Value | Value | Value | |
| Aclarubicin + Cytarabine | Value | Value | Value | |
| SKNO-1 | Aclarubicin | Value | Value | Value |
| Cytarabine | Value | Value | Value | |
| Aclarubicin + Cytarabine | Value | Value | Value |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Aclarubicin and Cytarabine combination therapy in vitro.
Caption: General experimental workflow for in-vitro analysis.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., Kasumi-1, SKNO-1)
-
RPMI-1640 medium with 10% FBS
-
This compound, Cytarabine
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of Aclarubicin, Cytarabine, and a fixed-ratio combination of both. Add 100 µL of the 2x drug solutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves to determine the IC50 (inhibitory concentration 50%) for each treatment.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells from culture
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment for the desired time (e.g., 48 hours), collect cells (including supernatant for suspension cells) from each treatment group.
-
Washing: Wash cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, and anti-β-actin as a loading control) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis of the bands to quantify the relative expression of Bax and Bcl-2, normalized to β-actin. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method measures DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1x10⁶ cells per sample after drug treatment.
-
Washing: Wash the cells with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash with PBS to rehydrate.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA, ensuring PI stains only DNA.
-
PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Analysis: Use cell cycle analysis software (e.g., ModFit) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
Application Notes and Protocols: Detecting DNA and Chromatin Damage Induced by Aclarubicin Hydrochloride via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclarubicin Hydrochloride is an anthracycline antibiotic with potent antineoplastic activity. While historically grouped with other anthracyclines that are potent inducers of DNA double-strand breaks (DSBs), recent evidence highlights a more nuanced mechanism of action for Aclarubicin. Its primary cytotoxic effects appear to be driven by "chromatin damage" through the widespread eviction of histones from chromatin, rather than the direct generation of extensive DNA DSBs. This activity disrupts transcription and other essential chromatin-based processes[1][2][3].
While Aclarubicin is a topoisomerase II inhibitor, it functions differently from drugs like doxorubicin or etoposide. Instead of stabilizing the topoisomerase II-DNA cleavage complex, which leads to DSBs, Aclarubicin may prevent the association of the enzyme with DNA[4][5]. Consequently, the induction of canonical DNA damage response (DDR) markers, such as the phosphorylation of H2AX (γH2AX), ATM (Ataxia-Telangiectasia Mutated), and p53, is reported to be minimal or absent following Aclarubicin treatment alone. In some contexts, Aclarubicin has even been shown to antagonize the DNA-damaging effects of other chemotherapeutic agents.
These application notes provide a detailed protocol for using Western blot to probe for the activation of key proteins in the canonical DNA damage pathway (γH2AX, phospho-ATM, and phospho-p53) following treatment with this compound. It is crucial for researchers to understand that a lack of significant induction of these markers does not indicate a lack of drug activity but rather reflects its distinct mechanism centered on chromatin disruption.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the theoretical DNA damage signaling pathway that is typically activated by classical DNA damaging agents and the experimental workflow for the Western blot protocol described herein.
Caption: this compound's mechanism of action.
Caption: Western blot experimental workflow.
Quantitative Data Summary
The following table summarizes the expected outcomes for the detection of DNA damage markers in cancer cell lines treated with this compound, based on current literature. It is important to include positive controls (e.g., etoposide or doxorubicin) in the experiment to ensure the assay is performing correctly.
| Target Protein | This compound Treatment | Positive Control (e.g., Etoposide) | Reference |
| γH2AX (p-Ser139) | Minimal to no significant increase | Significant increase | |
| Phospho-ATM (p-Ser1981) | No significant activation | Significant increase | |
| Phospho-p53 (p-Ser15) | Minimal to no significant increase | Significant increase |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cancer cell line (e.g., K562, HeLa, or other cancer cell lines of interest).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 100 mm culture dishes and allow them to reach 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for a specified time (e.g., 2-24 hours).
-
Include an untreated (vehicle control) and a positive control group (e.g., treated with etoposide at 10-20 µM for 2 hours).
-
Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract and transfer it to a new tube. Avoid disturbing the pellet.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation:
-
To 20-40 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 12-15% polyacrylamide gel for γH2AX and a 6-8% gel for ATM and p53.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Anti-phospho-ATM (Ser1981)
-
Anti-phospho-p53 (Ser15)
-
Antibodies for total H2AX, ATM, and p53, and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping for normalization.
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to the total protein and/or the loading control.
-
References
- 1. pnas.org [pnas.org]
- 2. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An old drug gets a new look: DNA damaging agent aclarubicin found to disrupt chromatin and stimulate RNA Pol II elongation | Fred Hutchinson Cancer Center [fredhutch.org]
- 4. Aclarubicin Reduces the Nuclear Mobility of Human DNA Topoisomerase IIβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonistic effect of aclarubicin on daunorubicin-induced cytotoxicity in human small cell lung cancer cells: relationship to DNA integrity and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aclarubicin Hydrochloride Cytotoxicity Assessment Using Clonogenic Survival Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aclarubicin Hydrochloride is a second-generation anthracycline antibiotic known for its potent anti-cancer properties.[1] It is primarily used in the treatment of various leukemias, including acute myeloid leukemia (AML).[2] Aclarubicin operates through a multi-faceted mechanism, primarily by intercalating into DNA and inhibiting topoisomerase I and II, which are crucial enzymes for DNA replication and repair.[2][3][4] This action disrupts essential cellular processes, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Unlike first-generation anthracyclines such as doxorubicin, aclarubicin is reported to have lower cardiotoxicity, making it a subject of interest for further research and clinical application.
The clonogenic survival assay is a gold-standard in vitro method to determine the cytotoxic effects of a compound on cancer cells by assessing their ability to form colonies after treatment. This application note provides a detailed protocol for utilizing the clonogenic survival assay to evaluate the cytotoxicity of this compound.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through several mechanisms:
-
DNA Intercalation: The planar aromatic rings of the aclarubicin molecule insert themselves between the base pairs of the DNA double helix. This disrupts the normal structure and function of DNA, hindering DNA replication and transcription.
-
Topoisomerase I and II Inhibition: Aclarubicin inhibits both topoisomerase I and topoisomerase II. By stabilizing the enzyme-DNA complex, it prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately triggering apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, aclarubicin can induce the production of ROS, which causes oxidative damage to cellular components like lipids, proteins, and DNA, further contributing to its cytotoxic effect.
-
Cell Cycle Arrest: Aclarubicin has been shown to cause cell cycle arrest, preventing cancer cells from progressing through mitosis and dividing.
-
Histone Eviction: Aclarubicin can also induce chromatin damage by evicting histones, which can act as an epigenetic modifier.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay conditions. For a comprehensive assessment of cytotoxicity using the clonogenic survival assay, it is recommended to generate dose-response curves and calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for the specific cell line of interest.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A549 | Non-small cell lung adenocarcinoma | 0.27 | IC50 determined after 48 hours of treatment. Apoptosis was identified as the primary mode of cell death. |
| HepG2 | Hepatocellular carcinoma | 0.32 | IC50 determined after 48 hours of treatment, with apoptosis being the main mechanism of cell death. |
| MCF-7 | Breast cancer | 0.62 | IC50 determined after 48 hours of treatment; apoptosis was the primary mode of cell death. |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Pancreatic Cancer | Potent | A study on patient-derived PDAC cell lines showed aclarubicin to have a more potent cytotoxic effect compared to standard-of-care drugs like gemcitabine. Specific IC50 values from clonogenic assays were not detailed in the provided search results. |
Note: The clonogenic assay provides a more robust measure of long-term cell survival and reproductive capacity compared to short-term viability assays that determine IC50 values. Therefore, the data in this table should be considered as a starting point for designing clonogenic survival experiments.
Experimental Protocols
Clonogenic Survival Assay Protocol
This protocol outlines the steps for assessing the cytotoxicity of this compound using a standard clonogenic survival assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO or water, and stored at -20°C)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Fixation solution (e.g., 10% buffered formalin or a mixture of methanol and acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Microscope for colony counting
Procedure:
-
Cell Culture and Plating:
-
Culture the selected cancer cell line in complete medium until it reaches approximately 80-90% confluency.
-
Harvest the cells by trypsinization to obtain a single-cell suspension.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Calculate the appropriate number of cells to seed per well. This number will depend on the plating efficiency of the cell line and the expected toxicity of this compound. A preliminary experiment to determine the plating efficiency is recommended.
-
Seed the cells into 6-well or 12-well plates. Typically, a range of 100 to 1000 cells per well is appropriate. Allow the cells to attach and resume proliferation for 18-24 hours in the incubator.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test could be from 0.01 µM to 10 µM, but this should be optimized based on the IC50 values for the specific cell line.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
After the cells have attached, carefully remove the medium from each well and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium.
-
Wash the cells gently with PBS.
-
Add fresh, drug-free complete medium to each well.
-
Return the plates to the incubator and allow the cells to grow and form colonies for a period of 7 to 14 days. The incubation time will vary depending on the growth rate of the cell line. The medium should be changed every 2-3 days to ensure nutrient availability.
-
-
Fixation and Staining:
-
Once the colonies in the control wells are visible to the naked eye (typically containing at least 50 cells), remove the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies by adding the fixation solution and incubating for 10-15 minutes at room temperature.
-
Remove the fixation solution and stain the colonies with the crystal violet solution for 10-30 minutes.
-
Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE (%) = (Number of colonies formed / Number of cells seeded) x 100
-
-
Calculate the Surviving Fraction (SF) for each treatment group:
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound in a cancer cell.
Clonogenic Survival Assay Workflow
Caption: Experimental workflow for the clonogenic survival assay.
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High Throughput Screen with a Clonogenic Endpoint to Identify Radiation Modulators of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Aclarubicin Hydrochloride solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Aclarubicin Hydrochloride in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: this compound is sparingly soluble in aqueous solutions. Its solubility is significantly higher in organic solvents. For optimal results, it is recommended to first prepare a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium.
Q2: Why is my this compound solution cloudy or showing precipitation?
A2: Cloudiness or precipitation upon dilution into an aqueous buffer is a common issue, often due to the compound's low aqueous solubility. This can be caused by several factors, including the final concentration being too high, the pH of the buffer, or insufficient initial dissolution in the organic stock solvent.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound can be pH-dependent. It contains a basic dimethylamino group, and its hydrochloride salt form is more water-soluble than the free base. Maintaining an appropriate pH is crucial for keeping the compound in solution.
Q4: What is the recommended storage condition for this compound solutions?
A4: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in dark, airtight vials, preferably as single-use aliquots to avoid repeated freeze-thaw cycles.[1][2] Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[3]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | 0.218 mg/mL | [4][5] |
| DMSO | ~25 mg/mL | |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL (via dilution) |
Note: The solubility in aqueous buffers can be enhanced by first dissolving the compound in DMSO and then diluting it.
Recommended Experimental Protocol for Solubilization
This protocol provides a standardized method for preparing a working solution of this compound in an aqueous medium.
Materials:
-
This compound powder
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes
Procedure: Preparing a Concentrated Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 848.34 g/mol .
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock, add 1 mL of DMSO to 8.48 mg of this compound.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Procedure: Preparing a Working Solution in Aqueous Media
-
Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm Buffer: Gently warm the aqueous buffer to be used for dilution to room temperature or 37°C. This can help prevent precipitation.
-
Dilution: Perform a serial dilution. Add the required volume of the DMSO stock solution dropwise into the vortexing aqueous buffer. Crucially, do not add the aqueous buffer to the DMSO stock. This rapid dilution method helps to minimize precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately to ensure stability and prevent precipitation.
Troubleshooting Guide
This guide addresses common problems encountered when dissolving this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in aqueous buffer. | The final concentration is too high for the aqueous medium. | Lower the final working concentration. Ensure the DMSO stock is fully dissolved before dilution. Add the stock solution slowly to the vortexing buffer. |
| The solution is cloudy or opalescent. | Micro-precipitates have formed. | Try gentle warming (37°C) of the final solution. If cloudiness persists, the solution may be supersaturated; prepare a more dilute solution. |
| Compound precipitates out of solution over time. | Poor stability in the aqueous buffer. | Prepare the aqueous solution fresh before each experiment and use it immediately. Avoid storing aqueous dilutions. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound. | Ensure complete dissolution of the stock solution before preparing working dilutions. Visually inspect for any particulates. Consider filtering the final aqueous solution through a 0.22 µm syringe filter if appropriate for the application. |
Visualizing Experimental and Logical Workflows
Troubleshooting Workflow for Aclarubicin Solubility
The following diagram outlines a logical workflow for troubleshooting common solubility issues.
Caption: A workflow for troubleshooting Aclarubicin solubility.
Aclarubicin's Mechanism of Action
Aclarubicin exerts its anticancer effects through a multi-faceted mechanism, primarily by targeting DNA topoisomerases.
Caption: Aclarubicin's dual inhibition of Topoisomerases I and II.
References
Optimizing Aclarubicin Hydrochloride Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Aclarubicin Hydrochloride in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during in vitro experiments with this compound.
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. As a starting point, a dose-response experiment is recommended. Based on published data, a broad range of 0.01 µM to 10 µM can be used to determine the half-maximal inhibitory concentration (IC50). For specific applications, such as inducing apoptosis, concentrations up to 500 nM have been used, while for cell differentiation studies, concentrations ranging from 30 nM to 350 nM have been reported.[1]
Q2: My cells are not showing the expected cytotoxic response to this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of cytotoxic response:
-
Cell Line Resistance: Some cancer cell lines exhibit intrinsic or acquired resistance to anthracyclines like Aclarubicin. This can be due to mechanisms such as increased drug efflux through transporters like P-glycoprotein.[2]
-
Incorrect Drug Concentration: Double-check the calculations for your drug dilutions. It is also crucial to ensure the stock solution is properly dissolved and stored to maintain its potency.
-
Sub-optimal Incubation Time: The cytotoxic effects of this compound are time-dependent. An incubation period that is too short may not be sufficient to induce a significant response. Consider extending the incubation time (e.g., 48 or 72 hours).
-
Cell Seeding Density: The initial number of cells plated can influence the apparent cytotoxicity. High cell densities can lead to reduced drug effectiveness. It is important to optimize the seeding density for your specific cell line and assay.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma.
Q3: I am observing high variability in my cytotoxicity assay results. How can I improve consistency?
A3: High variability can be minimized by addressing the following:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette for accurate cell distribution.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outer wells or ensure proper humidification in the incubator.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect your wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system.
-
Assay Interference: Some assay reagents can interact with colored compounds like this compound. If using a colorimetric assay like MTT, ensure you have appropriate controls, such as wells with the drug but no cells, to account for any background absorbance.
Q4: How does this compound induce cell death?
A4: this compound induces cell death through multiple mechanisms. It is a dual inhibitor of topoisomerase I and II, enzymes crucial for DNA replication and repair.[1][3] By inhibiting these enzymes, it leads to DNA damage. Additionally, Aclarubicin can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1] These events can trigger programmed cell death, or apoptosis, and cause cell cycle arrest.
Q5: Are there any known issues with drug interactions in vitro?
A5: Yes, this compound can have antagonistic effects with other topoisomerase II poisons like etoposide. When designing combination therapy experiments, it is crucial to consider the mechanisms of action of the combined drugs to avoid potential interference.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values can serve as a reference for selecting an appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| A549 | Lung Cancer | 0.27 | Not Specified |
| HepG2 | Liver Cancer | 0.32 | Not Specified |
| MCF-7 | Breast Cancer | 0.62 | Not Specified |
| K562 | Chronic Myelogenous Leukemia | ~10 (for 2h treatment) | 2 |
| MelJuSo | Melanoma | Not Specified | Not Specified |
| HCT116 | Colorectal Carcinoma | Not Specified | Not Specified |
| PC3 | Prostate Cancer | Not Specified | Not Specified |
| DU145 | Prostate Cancer | Not Specified | Not Specified |
| U87 | Glioblastoma | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, passage number, and the specific assay used. The values presented here are compiled from various sources for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments involving this compound.
Protocol 1: Cytotoxicity Determination using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the various drug concentrations to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Topoisomerase II Inhibition Assay (Decatenation Assay)
This protocol describes a cell-free assay to assess the inhibitory effect of this compound on topoisomerase II activity.
Materials:
-
This compound
-
Purified human topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) - a network of interlocked DNA circles
-
10X Topoisomerase II reaction buffer
-
ATP solution
-
5X Stop buffer/loading dye (containing SDS and a tracking dye)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
On ice, prepare the reaction mixture in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL of 10X Topoisomerase II reaction buffer
-
2 µL of ATP solution (to a final concentration of 1 mM)
-
Varying concentrations of this compound (or vehicle control)
-
Purified topoisomerase II enzyme (amount to be optimized)
-
Nuclease-free water to bring the volume to 18 µL.
-
-
-
Initiation of Reaction:
-
Add 2 µL of kDNA (e.g., 100 ng) to each reaction tube to start the reaction.
-
Gently mix and incubate at 37°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 4 µL of 5X stop buffer/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture into the wells of a 1% agarose gel in TAE buffer containing a DNA stain.
-
Run the gel at a constant voltage until the tracking dye has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in the release of circular DNA monomers that migrate into the gel.
-
In the presence of an effective inhibitor like this compound, the decatenation process will be inhibited, and the kDNA will remain as a complex network at the origin of the well.
-
The degree of inhibition can be quantified by measuring the intensity of the decatenated DNA bands.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the use of this compound in in vitro experiments.
Caption: this compound's multifaceted mechanism of action.
Caption: General experimental workflow for in vitro Aclarubicin studies.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Diversifying the anthracycline class of anti-cancer drugs identifies aclarubicin for superior survival of acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aclarubicin Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Aclarubicin Hydrochloride in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a second-generation anthracycline antibiotic with a multi-faceted mechanism of action.[1][2] Unlike first-generation anthracyclines like Doxorubicin, Aclarubicin exhibits a distinct mode of interaction with its cellular targets. Its primary mechanisms include:
-
Topoisomerase I and II Inhibition: Aclarubicin inhibits both topoisomerase I and II.[3] It prevents the association of topoisomerase II with DNA, thereby inhibiting the enzyme's catalytic activity without stabilizing the DNA-cleavage complex, a key difference from drugs like etoposide.[4][5]
-
DNA Intercalation: It intercalates into DNA, disrupting replication and transcription processes.
-
Reactive Oxygen Species (ROS) Generation: Aclarubicin induces the production of ROS, leading to oxidative stress and cellular damage.
-
Induction of Apoptosis: It triggers programmed cell death (apoptosis) in cancer cells. Aclarubicin has been shown to be a potent inducer of apoptosis, often more so than necrosis, compared to other anthracyclines like doxorubicin.
-
Histone Eviction: Aclarubicin can induce histone eviction from chromatin, leading to epigenetic and transcriptional changes that contribute to its anticancer effects without causing significant DNA damage.
Q2: My cancer cell line shows resistance to Doxorubicin. Will it also be resistant to Aclarubicin?
Not necessarily. In vitro studies have demonstrated that Aclarubicin can be effective in cell lines resistant to traditional anthracyclines like Doxorubicin and Daunorubicin. This is partly because Aclarubicin is a poorer substrate for P-glycoprotein (P-gp/MDR1), a common drug efflux pump that confers multidrug resistance. Therefore, Aclarubicin may still be effective in cell lines where Doxorubicin resistance is mediated by P-gp overexpression.
Q3: What are the known molecular mechanisms of Aclarubicin resistance?
While less common than resistance to other anthracyclines, resistance to Aclarubicin can develop through several mechanisms:
-
Altered Drug Efflux: Although a poor substrate, overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) can still contribute to reduced intracellular accumulation of Aclarubicin.
-
Alterations in Topoisomerase II: Changes in the expression levels or mutations in the topoisomerase II enzyme can reduce the drug's effectiveness.
-
Enhanced DNA Repair Mechanisms: Increased capacity of cancer cells to repair DNA damage can counteract the effects of Aclarubicin.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that inhibit apoptosis and promote cell survival, such as the PI3K/Akt and MAPK/ERK pathways, can contribute to resistance.
-
Induction of Autophagy: Autophagy, a cellular self-degradation process, can be induced by chemotherapeutic agents and may act as a survival mechanism for cancer cells, leading to drug resistance.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to Aclarubicin in a Previously Sensitive Cell Line
If you observe a decrease in the cytotoxic effect of Aclarubicin over time, it may indicate the development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a Dose-Response Assay: Compare the IC50 value of Aclarubicin in your current cell line with that of the original, sensitive parental line. A significant increase in the IC50 value confirms resistance.
-
Cell Viability Assay Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to attach overnight.
-
Treat with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for 48-72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate and compare the IC50 values.
-
-
-
Investigate the Mechanism of Resistance:
-
Check for P-gp Overexpression:
-
Western Blot: Analyze the protein levels of P-glycoprotein (MDR1).
-
qPCR: Measure the mRNA expression levels of the ABCB1 gene.
-
Functional Assay (Rhodamine 123 Efflux): P-gp actively transports the fluorescent dye Rhodamine 123. Reduced intracellular accumulation of Rhodamine 123 in the resistant cells compared to the parental line suggests increased P-gp activity.
-
-
Assess Topoisomerase II Levels:
-
Western Blot: Compare the protein expression of Topoisomerase IIα and IIβ in sensitive and resistant cells.
-
-
Evaluate Apoptosis Induction:
-
Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic cells after Aclarubicin treatment in both sensitive and resistant lines. A lower percentage of apoptotic cells in the resistant line is expected.
-
Caspase Activity Assay: Measure the activity of key executioner caspases like caspase-3 and caspase-7.
-
-
Caption: Key pathways in Aclarubicin action and resistance.
Quantitative Data Summary
Table 1: Comparison of IC50 Values for Anthracyclines in Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| K562 (CML) | Doxorubicin | ~0.05 µM | >1 µM | >20 | |
| K562 (CML) | Aclarubicin | ~0.1 µM | ~0.5 µM | ~5 | |
| P388 (Leukemia) | Adriamycin | Not specified | Not specified | High | |
| P388 (Leukemia) | Aclarubicin | Not specified | Not specified | Low |
Table 2: Effect of Aclarubicin on Apoptosis Induction
| Cell Line | Treatment | Apoptotic Cells (%) | Caspase-3 Activity (Fold Change) | Reference |
| Jurkat | TRAIL | <10% | Not specified | |
| Jurkat | Aclarubicin (100 nM) | ~15% | Not specified | |
| Jurkat | TRAIL + Aclarubicin | >60% | Not specified | |
| B14 | Aclarubicin | Significant Increase | Significant Increase | |
| NIH 3T3 | Aclarubicin | Lesser Changes | Lesser Changes |
Detailed Experimental Protocols
Protocol 1: Generation of an Aclarubicin-Resistant Cell Line
This protocol describes the generation of a resistant cell line through continuous exposure to increasing concentrations of Aclarubicin.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture flasks and plates
-
MTT or other viability assay kit
Procedure:
-
Initial IC50 Determination: Determine the IC50 of Aclarubicin for the parental cell line using a standard viability assay.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing Aclarubicin at a concentration equal to the IC10 or IC20.
-
Culture and Monitoring: Maintain the cells in the Aclarubicin-containing medium, changing the medium every 2-3 days. Monitor cell viability and morphology. Initially, a large portion of the cells will die.
-
Recovery and Expansion: Once the surviving cells begin to proliferate and reach about 70-80% confluency, passage them into a new flask with the same concentration of Aclarubicin.
-
Dose Escalation: After the cells have adapted and show stable growth at the current concentration for several passages, gradually increase the concentration of Aclarubicin in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat Cycles: Repeat steps 3-5, progressively increasing the drug concentration. This process can take several months.
-
Characterization of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of Aclarubicin (e.g., 5-10 times the initial IC50), the resistant cell line is established. Periodically confirm the resistance by performing an IC50 determination and comparing it to the parental line.
-
Maintenance: Culture the established resistant cell line in a medium containing a maintenance dose of Aclarubicin to ensure the stability of the resistant phenotype.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Function
This flow cytometry-based assay measures the efflux activity of P-glycoprotein.
Materials:
-
Sensitive (parental) and potentially resistant cell lines
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Verapamil or other P-gp inhibitor (positive control)
-
PBS (Phosphate Buffered Saline)
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in a complete medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation (for control): For the positive control, pre-incubate a sample of the resistant cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Period: Resuspend the cells in a fresh, pre-warmed complete medium and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Sample Preparation for Flow Cytometry: After the efflux period, wash the cells once with ice-cold PBS and resuspend them in FACS buffer.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (typically in the FITC channel).
-
Data Interpretation: Compare the mean fluorescence intensity (MFI) of the different samples.
-
Parental vs. Resistant: Resistant cells with high P-gp activity will show lower MFI compared to parental cells.
-
Resistant vs. Resistant + Inhibitor: The MFI of resistant cells treated with a P-gp inhibitor should be significantly higher than that of untreated resistant cells, and closer to the MFI of the parental cells.
-
Experimental Workflow for P-gp Functional Assay
Caption: Workflow for the Rhodamine 123 efflux assay.
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Different modes of anthracycline interaction with topoisomerase II. Separate structures critical for DNA-cleavage, and for overcoming topoisomerase II-related drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Improving the stability of Aclarubicin Hydrochloride in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Aclarubicin Hydrochloride in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent anthracycline antibiotic that exhibits anti-cancer properties through a multi-faceted mechanism.[1][2] Its primary modes of action include:
-
DNA Intercalation: Aclarubicin inserts itself between the base pairs of DNA, disrupting the normal function of the double helix and inhibiting DNA replication and transcription.[1]
-
Topoisomerase I and II Inhibition: It inhibits both topoisomerase I and II, enzymes crucial for relieving torsional strain in DNA during replication.[1][2] By stabilizing the enzyme-DNA complex, it leads to an accumulation of DNA breaks.
-
Generation of Reactive Oxygen Species (ROS): Aclarubicin can induce the production of ROS within cells, leading to oxidative damage to cellular components and contributing to its cytotoxic effects.
-
Induction of Apoptosis: The accumulation of DNA damage and cellular stress triggers programmed cell death, or apoptosis. Aclarubicin has been shown to activate caspase-3 and upregulate the expression of death receptors like TRAIL receptor DR5.
Q2: How should I prepare and store this compound stock and working solutions?
Proper preparation and storage are critical to maintaining the stability and activity of this compound.
| Solution Type | Preparation and Storage Guidelines |
| Stock Solution | Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent. Concentration: A 10 mM stock solution is commonly used. Storage: Aliquot the stock solution into small, single-use volumes in light-protecting tubes and store at -20°C or -80°C. Stability: Stock solutions are stable for approximately 1 month at -20°C and up to 6 months at -80°C. Avoid repeated freeze-thaw cycles. |
| Working Solution | Dilution: Dilute the stock solution to the final desired concentration (typically in the range of 1-10 µM) using your specific cell culture medium immediately before each experiment. Usage: Use the working solution fresh and protect it from light as much as possible during the experiment. |
Q3: Is this compound stable in cell culture medium at 37°C?
Q4: What are the known degradation products of this compound in cell culture?
The specific degradation products of this compound in cell culture medium have not been extensively characterized in published literature. However, studies on doxorubicin have identified degradation products resulting from hydrolysis and photodegradation. It is plausible that Aclarubicin undergoes similar degradation pathways. The formation of degradation products can lead to a decrease in the effective concentration of the active compound and may introduce confounding variables in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected cytotoxic effects | Degradation of Aclarubicin: The compound may have degraded in the working solution due to prolonged incubation or exposure to light. | Prepare fresh working solutions for each experiment. Protect plates and tubes containing Aclarubicin from light. Consider replenishing the medium with fresh Aclarubicin for long-term ( > 24 hours) experiments. |
| Improper storage of stock solution: Repeated freeze-thaw cycles or improper storage temperature can lead to loss of activity. | Ensure stock solutions are properly aliquoted and stored at -20°C or -80°C. Use a fresh aliquot for each experiment. | |
| Cell line resistance: The cell line may have inherent or acquired resistance to anthracyclines. | Verify the sensitivity of your cell line to Aclarubicin using a dose-response curve and compare it to published data if available. | |
| Precipitation observed in the working solution | Low solubility in aqueous medium: High concentrations of Aclarubicin may precipitate out of the cell culture medium. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. If precipitation persists, consider lowering the working concentration of Aclarubicin. |
| High variability between replicate wells | Uneven drug distribution: Inaccurate pipetting or inadequate mixing can lead to variability. | Gently mix the culture plate after adding the Aclarubicin working solution to ensure even distribution. Use calibrated pipettes. |
| Edge effects: Wells on the perimeter of the plate may experience different evaporation rates, affecting drug concentration. | Avoid using the outer wells of the culture plate for critical experiments or fill them with sterile medium/PBS to minimize edge effects. | |
| Unexpected cell morphology or death in control wells | DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and at a non-toxic level for your specific cell line. |
| Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and experimental outcomes. | Regularly test your cell cultures for mycoplasma contamination. Practice strict aseptic techniques. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
C18 HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid)
-
Incubator (37°C, 5% CO2)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare Aclarubicin-spiked medium: Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Incubation: Aliquot the Aclarubicin-spiked medium into sterile, light-protected microcentrifuge tubes. Place the tubes in a 37°C, 5% CO2 incubator.
-
Time points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample preparation: Immediately freeze the sample at -80°C to halt any further degradation. Before HPLC analysis, thaw the samples and centrifuge to pellet any debris.
-
HPLC analysis: Inject a fixed volume of the supernatant from each time point onto the HPLC system.
-
Data analysis: Measure the peak area of the intact this compound at each time point. Plot the percentage of remaining Aclarubicin against time. Calculate the half-life (t½) of the compound in your cell culture medium under your experimental conditions.
Protocol 2: Cell Viability Assay (Example using a Resazurin-based assay)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™)
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Cell seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Aclarubicin. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2, protecting it from light.
-
Viability assessment: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of Aclarubicin concentration to determine the IC50 value.
Signaling Pathways and Workflow Diagrams
Below are diagrams created using the DOT language to visualize key processes related to this compound's mechanism and experimental workflows.
Caption: Mechanism of action of this compound.
Caption: General workflow for a cell viability experiment.
Caption: Troubleshooting logic for inconsistent results.
References
Aclarubicin Hydrochloride treatment duration for optimal apoptosis induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Aclarubicin Hydrochloride for optimal apoptosis induction in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces apoptosis?
A1: this compound is a second-generation anthracycline antibiotic that induces apoptosis through a multi-faceted mechanism.[1] Its primary actions include the inhibition of DNA topoisomerase I and II, which leads to DNA damage.[1] Additionally, it contributes to the generation of reactive oxygen species (ROS) and can sensitize cells to other apoptotic stimuli.[1]
Q2: How long should I treat my cells with this compound to observe apoptosis?
A2: The optimal treatment duration is highly dependent on the cell line and the concentration of this compound used. Morphological changes associated with apoptosis have been observed in as little as 3 to 24 hours of treatment.[1] For some solid tumor cell lines like A549, HepG2, and MCF-7, apoptosis is the predominant form of cell death within the first 48 hours.[1] However, prolonged incubation (72-96 hours) may lead to secondary necrosis. Kinetic studies in HL60 leukemia cells have shown that while differentiation markers can plateau at 72 hours, the appearance of apoptosis can be more variable. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal window for your specific cell line.
Q3: What concentration of this compound should I use?
A3: The effective concentration of this compound for apoptosis induction is cell-line specific. Studies have used concentrations up to 500 nM. For A549, HepG2, and MCF-7 cell lines, treatments around their respective IC50 values (0.27 µM, 0.32 µM, and 0.62 µM) have been shown to induce apoptosis. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line.
Q4: Is apoptosis induction by this compound consistent across all cell lines?
A4: No, the extent and timing of apoptosis are strongly dependent on the specific cell line being studied. Factors such as the cell's sensitivity to the drug and its ability to accumulate the drug intracellularly play a significant role. For instance, A549 cells have been shown to be more susceptible to apoptosis induction by aclarubicin than HepG2 and MCF-7 cells.
Q5: What are the key signaling pathways activated by this compound to induce apoptosis?
A5: this compound-induced apoptosis involves the activation of caspase cascades, including caspase-3 and caspase-8. It can also enhance the extrinsic apoptosis pathway by upregulating the expression of death receptor 5 (DR5), making cells more sensitive to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand). This upregulation of DR5 can occur in a p53-independent manner.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no apoptosis observed | - Sub-optimal drug concentration.- Inappropriate treatment duration.- Cell line is resistant to Aclarubicin.- Insufficient intracellular drug accumulation. | - Perform a dose-response experiment to identify the optimal concentration.- Conduct a time-course experiment to determine the optimal incubation time.- Consider using a different cell line known to be sensitive to Aclarubicin.- Verify drug uptake if possible. |
| High levels of necrosis observed | - Treatment duration is too long.- Drug concentration is too high. | - Reduce the incubation time. Apoptosis is often an earlier event, with necrosis occurring later.- Lower the concentration of this compound. |
| Inconsistent results between experiments | - Variation in cell culture conditions (e.g., cell density, passage number).- Inconsistent drug preparation. | - Maintain consistent cell culture practices.- Prepare fresh drug solutions for each experiment from a reliable stock. |
| Difficulty distinguishing apoptosis from necrosis | - Limitations of the chosen assay. | - Utilize a multi-parameter assay, such as Annexin V and Propidium Iodide (PI) staining with flow cytometry, to differentiate between early apoptotic, late apoptotic, and necrotic cells. |
Data Summary
Table 1: Effective Concentrations and Treatment Durations of this compound for Apoptosis Induction in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Effective Concentration | Treatment Duration for Apoptosis | Reference |
| Various Tumor Cells | - | Up to 500 nM | 3 - 24 hours | |
| A549 | Non-small cell lung cancer | ~0.27 µM (IC50) | < 48 hours | |
| HepG2 | Hepatoma | ~0.32 µM (IC50) | < 48 hours | |
| MCF-7 | Breast adenocarcinoma | ~0.62 µM (IC50) | < 48 hours | |
| Jurkat | Acute lymphoblastic leukemia | Not specified | Not specified | |
| HL60 | Promyelocytic leukemia | 75 nmol/l (for 1 hour) | 24 - 72 hours (differentiation) | |
| B14 | Chinese hamster peritoneal fibroblasts | Not specified | DNA fragmentation observed earlier than with doxorubicin |
Experimental Protocols
Protocol: Induction and Detection of Apoptosis using Annexin V/PI Staining and Flow Cytometry
This protocol provides a general framework for treating cells with this compound and subsequently analyzing apoptosis.
Materials:
-
This compound
-
Cell culture medium appropriate for your cell line
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed them in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
For suspension cells, seed them in appropriate culture flasks or plates.
-
Incubate overnight to allow for attachment and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and dilute it to the desired final concentrations in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the solvent at the same final concentration used for the drug).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with serum-containing medium and combine these cells with the previously collected medium.
-
-
Suspension cells:
-
Transfer the cell suspension to a centrifuge tube.
-
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate gates to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Visualizations
Signaling Pathways
References
Reducing cytotoxicity of Aclarubicin Hydrochloride to non-cancerous cells
Welcome to the technical support center for Aclarubicin Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of Aclarubicin on non-cancerous cells during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Aclarubicin's cytotoxicity, and why does it affect non-cancerous cells?
Aclarubicin, a second-generation anthracycline, exerts its anticancer effects through multiple mechanisms.[1][2] Primarily, it inhibits topoisomerase I and II, enzymes crucial for DNA replication and transcription.[1] Unlike first-generation anthracyclines like Doxorubicin, Aclarubicin is less prone to inducing DNA double-strand breaks.[3][4] Instead, its major cytotoxic effect is attributed to "histone eviction," which disrupts chromatin structure and gene expression, leading to apoptosis.
While effective against cancer cells, these mechanisms are not entirely tumor-specific. Non-cancerous cells, especially those with high proliferation rates or specific metabolic activities, can also be affected. For instance, Aclarubicin can accumulate in mitochondria and impair the mitochondrial electron transfer system, reducing oxygen consumption and leading to cellular dysfunction. This mitochondrial toxicity is a key contributor to its side effects in healthy tissues.
Q2: How does Aclarubicin's cardiotoxicity compare to Doxorubicin, and what is the molecular basis for this difference?
Aclarubicin exhibits significantly lower cardiotoxicity compared to Doxorubicin. The cardiotoxicity of classical anthracyclines like Doxorubicin is linked to a combination of DNA damage (via topoisomerase II poisoning) and histone eviction. This dual-attack on both DNA integrity and chromatin structure is particularly damaging to cardiomyocytes.
In contrast, Aclarubicin's primary mechanism is histone eviction, with much less induction of DNA double-strand breaks. It is hypothesized that avoiding significant DNA damage is the key reason for Aclarubicin's improved cardiac safety profile. This allows Aclarubicin to be administered to patients who have already reached the maximum cumulative dose for other, more cardiotoxic anthracyclines.
Q3: What strategies can be employed in vitro to selectively protect non-cancerous cells from Aclarubicin?
Several experimental strategies can be explored to create a therapeutic window between cancerous and non-cancerous cells:
-
Combination Therapy: Pre-incubating cells with non-toxic concentrations of Aclarubicin has been shown to antagonize the cytotoxic effects of other topoisomerase II inhibitors like etoposide and daunorubicin. This suggests that careful scheduling of combination therapies could potentially reduce toxicity.
-
Targeted Drug Delivery: While not specific to Aclarubicin, the development of stimuli-responsive drug delivery systems for anthracyclines is a promising approach. These systems, such as nanoparticles or liposomes, are designed to release the drug preferentially in the tumor microenvironment (e.g., in response to lower pH or specific enzymes), thereby reducing systemic exposure to healthy tissues.
-
p53-Dependent Cyclotherapy: For non-cancerous cells with functional p53, pre-treatment with a low dose of a p53-inducing agent can cause a temporary, protective cell-cycle arrest. Since many cancer cells have mutated p53, they would not arrest and would remain susceptible to a subsequent cytotoxic agent.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in non-cancerous control cell lines at low Aclarubicin concentrations.
Possible Cause 1: High Mitochondrial Sensitivity. Your non-cancerous cell line may have a high mitochondrial density or metabolic rate, making it particularly susceptible to Aclarubicin's effects on the electron transport chain.
-
Troubleshooting Steps:
-
Assess Mitochondrial Function: Perform a mitochondrial respiration assay (e.g., Seahorse XF Analyzer) to measure the Oxygen Consumption Rate (OCR) of your control cells after Aclarubicin treatment. A significant decrease in OCR would confirm mitochondrial toxicity.
-
Compare with Different Cell Lines: Test Aclarubicin on a panel of non-cancerous cell lines to identify one with a more robust mitochondrial phenotype for your future experiments.
-
Co-treatment with Mitochondrial Protectants: Investigate the use of antioxidants or mitochondrial-targeted protective agents to see if they can mitigate the observed toxicity.
-
Possible Cause 2: Off-Target Enzymatic Inhibition. Aclarubicin is known to inhibit the chymotrypsin-like activity of the 20S proteasome. If your control cell line is particularly dependent on this pathway for protein homeostasis, it could lead to increased sensitivity.
-
Troubleshooting Steps:
-
Proteasome Activity Assay: Measure the chymotrypsin-like activity of the proteasome in cell lysates after Aclarubicin treatment to confirm inhibition.
-
Evaluate Downstream Effects: Use western blotting to check for the accumulation of ubiquitinated proteins, a hallmark of proteasome inhibition.
-
Problem 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI) following Aclarubicin treatment.
Possible Cause: Multiple Cell Death Pathways. Aclarubicin can induce apoptosis, necrosis, and cell differentiation, sometimes concurrently. The dominant pathway can be dose- and time-dependent, leading to variability in assays that measure a single endpoint like apoptosis.
-
Troubleshooting Steps:
-
Time-Course and Dose-Response: Conduct a detailed kinetic study, analyzing cells at multiple time points (e.g., 24, 48, 72 hours) across a range of Aclarubicin concentrations.
-
Use Multiple Assays: Complement your apoptosis assay with a necrosis assay (e.g., LDH release) and a cell differentiation marker analysis (e.g., flow cytometry for surface markers or morphological analysis).
-
Confirm Apoptosis Pathway: Measure the activation of key apoptotic proteins like caspase-3 to confirm the engagement of the apoptotic machinery.
-
Data & Protocols
Comparative Cytotoxicity Data
The following table summarizes representative IC50 values for Aclarubicin and Doxorubicin across different cell lines. Note that these values can vary significantly based on experimental conditions (e.g., incubation time, assay method).
| Drug | Cell Line | Cell Type | IC50 Value | Reference |
| Aclarubicin | K562 | Human Myelogenous Leukemia | ~0.04 µM | |
| Doxorubicin | K562 | Human Myelogenous Leukemia | ~0.5 µM | |
| Doxorubicin | MCF7 | Human Breast Carcinoma | 1.20 µM | |
| Doxorubicin | NIH3T3 | Mouse Embryonic Fibroblast | >50 µM (low toxicity) | |
| Doxorubicin | HCT116 | Human Colon Carcinoma | 24.30 µg/ml | |
| Doxorubicin | 293T | Human Embryonic Kidney | 13.43 µg/ml |
Table 1: Comparative IC50 values for Aclarubicin and Doxorubicin. Lower values indicate higher cytotoxicity.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.
-
Cell Seeding: Plate cells (e.g., non-cancerous fibroblasts and a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent immune-dependent anticancer effects of the non-cardiotoxic anthracycline aclarubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P-glycoprotein Mediated Resistance to Aclarubicin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating P-glycoprotein (P-gp) mediated resistance to Aclarubicin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and how does it contribute to multidrug resistance (MDR)?
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump.[1] It utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally diverse compounds, including many anticancer drugs, out of the cell.[2][3] This reduces the intracellular drug concentration, preventing the drug from reaching its target and thereby conferring resistance to a broad range of chemotherapeutic agents, a phenomenon known as multidrug resistance (MDR).[2][4]
Q2: Is this compound a substrate for P-gp?
Aclarubicin is considered a weak substrate for P-glycoprotein. Studies have shown that high levels of Aclarubicin can still accumulate in cells with increased P-gp expression, unlike other anthracyclines such as doxorubicin or daunorubicin, whose concentrations are significantly reduced. This suggests that Aclarubicin may be effective in treating multidrug-resistant cancers that overexpress P-gp.
Q3: What are the primary mechanisms of action for this compound?
This compound has a multifaceted mechanism of action, which includes:
-
Inhibition of Topoisomerases I and II: It interferes with DNA replication and transcription.
-
Generation of Reactive Oxygen Species (ROS): This induces oxidative stress and contributes to cytotoxicity.
-
Induction of Apoptosis: It triggers programmed cell death in cancer cells.
-
Inhibition of Angiogenesis: It can suppress the formation of new blood vessels that tumors need to grow.
Q4: What signaling pathways are commonly implicated in the regulation of P-gp expression?
Several signaling pathways are known to modulate the expression of P-gp. The most well-documented include:
-
PI3K/Akt Pathway: Activation of this pathway can lead to the upregulation of P-gp expression, contributing to drug resistance.
-
MAPK/ERK Pathway: This pathway is also involved in regulating P-gp expression and can be a target for overcoming MDR.
Troubleshooting Guides
Aclarubicin Cytotoxicity Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells in the wells. Edge effect: Evaporation from the outer wells of the plate. Pipetting errors: Inaccurate dispensing of cells or drug solutions. | - Ensure the cell suspension is homogenous before and during plating. - Allow the plate to sit at room temperature for 20-30 minutes before incubation to allow for even cell settling. - Avoid using the outermost wells of the plate; fill them with sterile media or PBS instead. - Calibrate pipettes regularly and use proper pipetting techniques. |
| Inconsistent IC50 values between experiments | Cell passage number and health: High passage number cells can have altered drug sensitivity. Variations in initial seeding density: Affects the drug-to-cell ratio. Aclarubicin solution instability: Degradation of the compound in solution. | - Use cells from a consistent and low-passage number range. - Optimize and maintain a consistent cell seeding density for all experiments. - Prepare fresh Aclarubicin dilutions for each experiment from a stable stock solution. |
| Low cell viability in negative control wells | Suboptimal culture conditions: Incorrect temperature, CO2 levels, or expired medium. Harsh cell handling: Over-trypsinization or excessive centrifugation. Cell contamination: Bacterial or fungal contamination. | - Verify incubator settings and use fresh, properly supplemented media. - Handle cells gently during passaging and plating. - Regularly check cell cultures for any signs of contamination. |
P-gp Expression Analysis (Western Blot)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Weak or no P-gp signal | Low protein concentration: Insufficient amount of total protein loaded. Inefficient protein transfer: Suboptimal transfer conditions. Primary antibody issues: Low concentration, inactivity, or non-reactivity. | - Increase the amount of protein loaded onto the gel. - Optimize transfer time and voltage; confirm transfer with Ponceau S staining. - Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C). - Ensure the primary antibody is validated for Western Blot and stored correctly. |
| High background | Insufficient blocking: Incomplete blocking of non-specific binding sites. High antibody concentration: Excessive primary or secondary antibody. Inadequate washing: Residual unbound antibodies. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). - Titrate primary and secondary antibody concentrations to find the optimal dilution. - Increase the number and duration of wash steps. |
| Non-specific bands | Antibody cross-reactivity: The antibody may recognize other proteins. Protein degradation: Proteolysis of the target protein. | - Use a more specific monoclonal antibody. - Add protease inhibitors to the lysis buffer and keep samples on ice. |
P-gp Function Assays (Rhodamine 123 Efflux)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background fluorescence in control cells | Suboptimal Rhodamine 123 concentration: Too high a concentration can lead to non-specific staining. Cell autofluorescence: Intrinsic fluorescence of the cells. | - Titrate Rhodamine 123 to determine the optimal, non-toxic concentration. - Include an unstained cell control to measure and subtract background autofluorescence. |
| No difference in Rhodamine 123 accumulation between sensitive and resistant cells | Low P-gp expression in resistant cells: The resistant cell line may not have sufficient P-gp expression. Inactive P-gp inhibitor: The inhibitor used (e.g., Verapamil) may be degraded or used at a suboptimal concentration. | - Confirm P-gp expression levels using Western Blot or qRT-PCR. - Use a fresh stock of the P-gp inhibitor and test a range of concentrations. |
| High variability in fluorescence readings | Inconsistent cell numbers: Variation in the number of cells per well/tube. Photobleaching: Loss of fluorescent signal due to light exposure. | - Ensure accurate cell counting and plating. - Minimize exposure of stained cells to light. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of Anthracyclines in P-gp Negative and P-gp Positive Cell Lines
| Anthracycline | Cell Line (P-gp Negative) | IC50 (µM) | Cell Line (P-gp Positive) | IC50 (µM) | Resistance Factor (P-gp+/P-gp-) |
| Aclarubicin | HB8065/S | ~0.02 | HB8065/R | ~0.03 | ~1.5 |
| Doxorubicin | HB8065/S | ~0.04 | HB8065/R | ~2.5 | ~62.5 |
| Epirubicin | HB8065/S | ~0.03 | HB8065/R | ~3.0 | ~100 |
| Daunorubicin | HB8065/S | ~0.01 | HB8065/R | ~1.5 | ~150 |
Data adapted from a study on human hepatoma cell lines. The exact values can vary depending on the cell lines and experimental conditions used.
Table 2: Typical Experimental Concentrations of P-gp Inhibitors
| Inhibitor | Typical In Vitro Concentration Range | Notes |
| Verapamil | 1 - 20 µM | A first-generation P-gp inhibitor, often used as a positive control. |
| SDZ PSC 833 (Valspodar) | 0.1 - 5 µM | A more potent and specific second-generation P-gp inhibitor. |
| Cyclosporin A | 1 - 10 µM | A first-generation P-gp inhibitor with immunosuppressive activity. |
Experimental Protocols
This compound Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the Aclarubicin dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used for Aclarubicin, if any) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the Aclarubicin concentration and determine the IC50 value using non-linear regression analysis.
-
P-gp Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the mRNA expression level of the ABCB1 gene (encoding P-gp).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ABCB1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for ABCB1 or the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both ABCB1 and the housekeeping gene.
-
Calculate the relative expression of ABCB1 using the 2-ΔΔCt method, normalizing to the housekeeping gene and a control cell line (e.g., a drug-sensitive parental line).
-
P-gp Functional Assay (Rhodamine 123 Efflux Assay)
Objective: To assess the efflux activity of P-gp by measuring the intracellular accumulation of the fluorescent substrate Rhodamine 123.
Materials:
-
Cell lines (P-gp expressing and non-expressing)
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil or SDZ PSC 833) as a positive control
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the cells in culture medium at a concentration of 1 x 106 cells/mL.
-
-
Rhodamine 123 Loading:
-
Incubate the cells with a low concentration of Rhodamine 123 (e.g., 1 µg/mL) for 30-60 minutes at 37°C in the dark.
-
For inhibitor-treated samples, pre-incubate the cells with the P-gp inhibitor for 30 minutes before adding Rhodamine 123.
-
-
Efflux:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the P-gp inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.
-
-
Data Acquisition:
-
After the efflux period, place the cells on ice to stop the process.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Compare the fluorescence intensity between the different cell lines and treatment conditions. Increased fluorescence indicates reduced P-gp activity.
-
Visualizations
Caption: Experimental workflow for investigating P-gp mediated resistance to Aclarubicin.
Caption: Signaling pathways (PI3K/Akt and MAPK/ERK) regulating P-gp expression.
References
- 1. Comparative study on reversal efficacy of SDZ PSC 833, cyclosporin A and verapamil on multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring new Horizons in overcoming P-glycoprotein-mediated multidrug-resistant breast cancer via nanoscale drug delivery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aclarubicin Hydrochloride DMSO Stock Solutions
This technical support center provides guidance on the long-term storage, handling, and troubleshooting of Aclarubicin Hydrochloride dissolved in DMSO. It is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of their experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in DMSO. For most in vitro applications, DMSO is the solvent of choice for preparing concentrated stock solutions.
Q2: What are the recommended long-term storage temperatures for this compound DMSO stock solutions?
A2: For long-term storage, it is recommended to store this compound DMSO stock solutions at -80°C. For shorter-term storage, -20°C is acceptable, but for periods longer than one month, re-examination of the solution's efficacy is advised.[1]
Q3: How should I prepare the stock solution for storage?
A3: After dissolving the this compound powder in anhydrous DMSO to the desired concentration, it is crucial to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles the solution is subjected to, which can degrade the compound over time.
Q4: Can I store the stock solution at room temperature or 4°C?
A4: Storing this compound DMSO solutions at room temperature is not recommended due to the potential for significant degradation over a relatively short period. While storage at 4°C is better than room temperature, for any storage beyond a few days, freezing the solution is the best practice to maintain its integrity.
Q5: How many freeze-thaw cycles are permissible for this compound DMSO stock solutions?
A5: It is best to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into volumes appropriate for individual experiments is the most effective way to prevent degradation from repeated temperature changes. While some compounds can withstand a limited number of freeze-thaw cycles, it is a significant risk to the stability of the compound.
Q6: What precautions should I take when handling this compound?
A6: this compound is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling of the powdered form and concentrated solutions should be performed in a chemical fume hood or a biological safety cabinet.
Troubleshooting Guide
Issue: I observe precipitation in my this compound DMSO stock solution after thawing.
-
Possible Cause 1: The solution was not allowed to fully equilibrate to room temperature before use.
-
Solution: Before opening the vial, allow it to warm to room temperature completely. This prevents atmospheric moisture from condensing into the cold solution, which can cause precipitation.
-
-
Possible Cause 2: The concentration of the stock solution is too high.
-
Solution: While this compound has high solubility in DMSO, ensure your concentration is within the recommended range. If precipitation persists, gentle warming in a water bath (not exceeding 37°C) and vortexing or sonication may help redissolve the compound.
-
-
Possible Cause 3: The DMSO used was not anhydrous.
-
Solution: DMSO is hygroscopic and readily absorbs water from the atmosphere. The presence of water can significantly decrease the solubility of many compounds. Always use fresh, anhydrous DMSO for preparing stock solutions and keep the container tightly sealed.
-
Issue: My experimental results are inconsistent, and I suspect the stock solution has degraded.
-
Possible Cause 1: The stock solution was stored for too long at -20°C.
-
Solution: For storage longer than one month at -20°C, the compound's integrity may be compromised. It is recommended to use a fresh vial or a stock solution stored at -80°C.
-
-
Possible Cause 2: The stock solution was subjected to multiple freeze-thaw cycles.
-
Solution: Discard the current stock solution and prepare a new one, ensuring it is aliquoted into single-use volumes to avoid repeated freezing and thawing.
-
-
Possible Cause 3: The stock solution was exposed to light.
-
Solution: Aclarubicin, like many anthracyclines, is light-sensitive. Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Quantitative Stability Data
While specific public long-term stability data for this compound in DMSO is limited, the following table provides an estimated stability profile based on general knowledge of anthracycline stability in DMSO and recommendations from suppliers. This data should be considered illustrative, and it is highly recommended to perform your own stability assessments for critical experiments.
| Storage Temperature | Time Point | Expected Purity |
| -80°C | 3 months | >98% |
| 6 months | >95% | |
| 12 months | >90% | |
| -20°C | 1 month | >95% |
| 3 months | 90-95% | |
| 6 months | <90% | |
| 4°C | 1 week | ~95% |
| 1 month | <90% | |
| Room Temperature | 24 hours | ~98% |
| 1 week | <90% |
Disclaimer: This table presents estimated stability data. Actual stability may vary based on the specific batch of the compound, the purity of the DMSO, and the handling procedures.
Experimental Protocols
Protocol for Preparation of this compound DMSO Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Bring the vial of this compound powder and the anhydrous DMSO to room temperature.
-
In a chemical fume hood or biological safety cabinet, weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for brief periods to aid dissolution.
-
Aliquot the stock solution into single-use amber vials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Assessing the Stability of this compound DMSO Stock Solutions using HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound in DMSO over time.
-
Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution after storage under various conditions.
-
Materials:
-
This compound DMSO stock solution (prepared as above)
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase components (e.g., acetonitrile, water, formic acid or phosphate buffer)
-
Calibrated analytical balance and volumetric flasks
-
-
Procedure:
-
Sample Preparation and Storage:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 1 mg/mL). This will serve as the time zero (T=0) reference.
-
Aliquot the remaining stock solution into multiple amber vials for storage at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
HPLC Method (Example Conditions - Optimization may be required):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient elution may be necessary to separate degradation products from the parent compound. An example could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Aclarubicin has a characteristic absorbance maximum that can be used for detection (e.g., 430 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the T=0 sample to establish the initial peak area of the intact this compound.
-
Inject the samples from the different storage conditions.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak area from the chromatograms.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
-
Visualizations
References
Technical Support Center: Aclarubicin Hydrochloride in Multidrug-Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aclarubicin Hydrochloride, particularly in the context of multidrug-resistant (MDR) cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a second-generation anthracycline antibiotic with a multifaceted mechanism of antitumor activity.[1] Its primary modes of action include:
-
Topoisomerase I and II Inhibition: Unlike first-generation anthracyclines such as Doxorubicin, which primarily target Topoisomerase II, Aclarubicin inhibits both Topoisomerase I and II. This dual inhibition disrupts DNA replication and transcription, leading to cancer cell death.[1]
-
Histone Eviction: Aclarubicin can induce the removal of histones from chromatin. This process, independent of DNA double-strand breaks, alters the epigenetic landscape and gene expression, ultimately contributing to apoptosis.[2][3][4]
-
Generation of Reactive Oxygen Species (ROS): Aclarubicin can generate ROS, which causes oxidative stress and damage to cellular components, further promoting cell death.
-
Induction of Apoptosis: Aclarubicin triggers programmed cell death (apoptosis) through the activation of caspases, including caspase-3 and caspase-8.
Q2: How does Aclarubicin's efficacy in multidrug-resistant (MDR) cells compare to other anthracyclines like Doxorubicin?
Aclarubicin has shown significant advantages over other anthracyclines in overcoming multidrug resistance. The primary reason is its reduced affinity as a substrate for P-glycoprotein (P-gp), a major drug efflux pump responsible for MDR. Consequently, Aclarubicin accumulates to higher intracellular concentrations in MDR cells compared to drugs like Doxorubicin, leading to greater cytotoxicity.
Q3: Can Aclarubicin reverse multidrug resistance?
Some studies suggest that Aclarubicin may act as an MDR modulator. By potentially inhibiting the function of drug resistance proteins, it can sensitize MDR cells to other chemotherapeutic agents.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for Aclarubicin in our "sensitive" cancer cell line.
-
Possible Cause 1: Intrinsic Resistance. Your cell line, although considered "sensitive," may possess intrinsic resistance mechanisms other than P-gp overexpression.
-
Troubleshooting Tip: Perform a baseline characterization of your cell line's resistance profile. This can include checking the expression levels of other ABC transporters (e.g., MRP1, BCRP) and key apoptotic proteins.
-
-
Possible Cause 2: Experimental Variability. Inconsistent cell seeding density, reagent preparation, or incubation times can lead to variable results.
-
Troubleshooting Tip: Standardize your experimental protocols. Ensure consistent cell passage numbers and viability at the start of each experiment. Use a positive control with a known IC50 value to validate your assay.
-
-
Possible Cause 3: Drug Inactivation. Aclarubicin may be unstable under certain experimental conditions.
-
Troubleshooting Tip: Prepare fresh drug solutions for each experiment and protect them from light. Ensure the pH and composition of your culture medium are optimal and consistent.
-
Problem 2: Difficulty in observing a significant difference in Aclarubicin accumulation between sensitive and MDR cell lines.
-
Possible Cause 1: Insufficient P-gp expression in the MDR cell line. The level of P-gp expression may not be high enough to cause a substantial difference in the efflux of Aclarubicin, which is already a poor substrate.
-
Troubleshooting Tip: Confirm P-gp expression and functionality in your MDR cell line using Western blotting and a functional assay with a known P-gp substrate (e.g., Rhodamine 123).
-
-
Possible Cause 2: Suboptimal assay conditions. The incubation time or drug concentration might not be optimal for detecting differences in accumulation.
-
Troubleshooting Tip: Perform a time-course and dose-response experiment to determine the optimal conditions for measuring Aclarubicin accumulation in your specific cell lines.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Aclarubicin and Doxorubicin in Sensitive and Multidrug-Resistant K562 Cells
| Cell Line | Drug | IC50 (µM) | Fold Resistance |
| K562 (Parental) | Doxorubicin | ~0.1 | - |
| K562/ABCB1 | Doxorubicin | >10 | >100 |
| K562 (Parental) | Aclarubicin | ~0.2 | - |
| K562/ABCB1 | Aclarubicin | ~0.4 | ~2 |
Data synthesized from studies on human chronic myelogenous leukemia (K562) cells and a subline overexpressing ABCB1 (P-glycoprotein). IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (CellTiter-Blue® Cell Viability Assay)
This protocol determines the concentration of Aclarubicin required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (sensitive and MDR)
-
Complete culture medium
-
This compound
-
96-well clear-bottom black plates
-
CellTiter-Blue® Cell Viability Assay reagent
-
Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a series of Aclarubicin dilutions in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium without the drug as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Add 20 µL of CellTiter-Blue® reagent to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Record fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of Aclarubicin concentration to determine the IC50 value.
Protocol 2: Aclarubicin Accumulation Assay (Flow Cytometry)
This protocol measures the intracellular accumulation of Aclarubicin, which is naturally fluorescent.
Materials:
-
Sensitive and MDR cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed 1 x 10^6 cells in culture dishes and allow them to attach overnight.
-
Drug Incubation: Treat the cells with a defined concentration of Aclarubicin (e.g., 1 µM) for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove extracellular drug. Detach the cells using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of ice-cold PBS. Analyze the intracellular fluorescence of Aclarubicin using a flow cytometer (e.g., with an excitation wavelength of 488 nm and an emission filter suitable for detecting the drug's fluorescence, typically in the orange-red spectrum).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each cell population at different time points. Compare the MFI between sensitive and MDR cell lines.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells following Aclarubicin treatment.
Materials:
-
Sensitive and MDR cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with Aclarubicin at a concentration around the IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected Aclarubicin resistance.
References
- 1. scilit.com [scilit.com]
- 2. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Aclarubicin Hydrochloride Versus Doxorubicin: A Comparative Guide on Efficacy in AML Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Aclarubicin Hydrochloride and Doxorubicin, two anthracycline antibiotics, in preclinical models of Acute Myeloid Leukemia (AML). The information presented is collated from various experimental studies to aid researchers in understanding the differential anti-leukemic properties of these compounds.
Executive Summary
Aclarubicin and Doxorubicin are both effective cytotoxic agents against AML cells; however, they exhibit distinct mechanisms of action that influence their efficacy and toxicity profiles. While Doxorubicin is a standard-of-care chemotherapy agent for AML, Aclarubicin shows promise with a potentially superior safety profile, particularly concerning cardiotoxicity. Preclinical data suggests that Aclarubicin's unique mechanism, primarily involving chromatin damage through histone eviction without inducing significant DNA double-strand breaks, contrasts with Doxorubicin's well-established role as a potent DNA-damaging agent. This fundamental difference may underlie the observed variations in their anti-tumor activity and associated toxicities.
Mechanism of Action
Both Aclarubicin and Doxorubicin are anthracycline antibiotics that exert their anticancer effects by interfering with DNA replication and transcription in rapidly dividing cancer cells. However, their molecular mechanisms diverge significantly.
This compound:
-
DNA Intercalation: Aclarubicin inserts itself between DNA base pairs, disrupting the normal function of the DNA double helix and inhibiting replication and transcription.[1]
-
Topoisomerase Inhibition: It is a dual inhibitor of both topoisomerase I and II.[2] By stabilizing the topoisomerase-DNA complex, it prevents the re-ligation of DNA strands, leading to an accumulation of DNA breaks and subsequent apoptosis.[1]
-
Histone Eviction: Aclarubicin is a potent inducer of chromatin damage by causing the eviction of histones from chromatin. This disruption of chromatin structure is a major contributor to its cytotoxicity and occurs without the induction of significant DNA double-strand breaks.[2]
-
Reactive Oxygen Species (ROS) Generation: Aclarubicin can induce the production of ROS, leading to oxidative stress and cellular damage.[1]
Doxorubicin:
-
DNA Intercalation: Similar to Aclarubicin, Doxorubicin intercalates into DNA, inhibiting macromolecular biosynthesis.
-
Topoisomerase II Poisoning: Doxorubicin is a potent topoisomerase II poison. It stabilizes the topoisomerase II-DNA cleavage complex, leading to the formation of DNA double-strand breaks, a hallmark of its cytotoxic action.
-
Histone Eviction: Doxorubicin also induces chromatin damage through histone eviction, contributing to its overall anti-tumor effect.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin is well-known to generate ROS, which is believed to contribute to both its anticancer activity and its cardiotoxic side effects.
The differential mechanisms are visually summarized in the signaling pathway diagrams below.
Quantitative Data Presentation
The following tables summarize the available quantitative data from preclinical studies comparing the efficacy of Aclarubicin and Doxorubicin in AML cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Aclarubicin and Doxorubicin in AML Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| K562 | Aclarubicin | ~0.1 | |
| Doxorubicin | ~0.2 | ||
| MM6 | Aclarubicin | ~0.05 | |
| Doxorubicin | ~0.1 | ||
| MOLM13 | Aclarubicin | ~0.01 | |
| Doxorubicin | ~0.05 | ||
| MV4:11 | Aclarubicin | ~0.01 | |
| Doxorubicin | ~0.02 | ||
| U937 | Aclarubicin | ~0.1 | |
| Doxorubicin | ~0.2 | ||
| THP-1 | Doxorubicin | 0.22 ± 0.01 | |
| HL60/DOX (Doxorubicin-resistant) | Doxorubicin | 14.36 ± 2.23 |
Note: IC50 values can vary between studies depending on the experimental conditions (e.g., drug exposure time, assay method).
Table 2: Comparative in vitro Apoptosis Induction in AML Cell Lines
| Cell Line | Drug | Concentration (µM) | Treatment Duration | Apoptotic Cells (%) | Reference |
| MOLM-13 | Doxorubicin | 0.5 | 48h | ~40% (early & late) | |
| Doxorubicin | 1.0 | 48h | ~55% (early & late) | ||
| U-937 | Doxorubicin | 0.5 | 48h | ~30% (early & late) | |
| Doxorubicin | 1.0 | 48h | ~45% (early & late) | ||
| B14 (fibroblasts) | Aclarubicin | Not specified | Not specified | Predominantly apoptotic | |
| Doxorubicin | Not specified | Not specified | Predominantly necrotic |
Experimental Protocols
In Vitro Cell Viability Assay (MTT/CellTiter-Blue)
-
Cell Culture: AML cell lines (e.g., K562, MOLM13, U937, THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight (for adherent cells) or stabilized for a few hours (for suspension cells).
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Doxorubicin for a specified period (e.g., 2 hours, followed by drug washout and incubation for an additional 72 hours to mimic pharmacokinetic profiles).
-
Viability Assessment: After the incubation period, a viability reagent such as MTT or CellTiter-Blue is added to each well. The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: AML cells are cultured and treated with Aclarubicin or Doxorubicin at desired concentrations and for a specific duration (e.g., 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by each treatment.
In Vivo AML Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human AML cells.
-
Cell Implantation: Human AML cell lines (e.g., MOLM-13, MV4-11) or patient-derived xenograft (PDX) cells are injected intravenously into the mice.
-
Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are treated with Aclarubicin or Doxorubicin. A typical Doxorubicin regimen might be 1.5 mg/kg administered intravenously for 3 consecutive days.
-
Monitoring: Tumor burden is monitored regularly using methods like bioluminescence imaging or flow cytometry analysis of peripheral blood or bone marrow. Animal survival is also monitored daily.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tissues such as bone marrow, spleen, and liver are harvested to assess leukemic infiltration. Tumor volume and survival curves are generated to evaluate the efficacy of the treatments.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversifying the anthracycline class of anti-cancer drugs identifies aclarubicin for superior survival of acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Aclarubicin and Etoposide on Topoisomerase II
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two pivotal topoisomerase II-targeting agents, Aclarubicin and Etoposide. While both drugs are integral in cancer chemotherapy, their distinct mechanisms of action on topoisomerase II lead to different cellular consequences, offering unique therapeutic opportunities and challenges. This document summarizes their performance based on experimental data, details key experimental protocols, and visualizes their molecular interactions and downstream signaling pathways.
Executive Summary
Etoposide is a well-established topoisomerase II "poison" that stabilizes the transient covalent complex between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the subsequent activation of DNA damage response pathways, ultimately triggering apoptosis.[1][2][3] In contrast, Aclarubicin functions as a topoisomerase II "catalytic inhibitor".[4][5] It acts earlier in the catalytic cycle by preventing the binding of topoisomerase II to DNA, thereby inhibiting the enzyme's activity without inducing DNA cleavage. This fundamental difference in their mechanisms of action results in distinct cellular responses and downstream signaling cascades.
Quantitative Data Presentation
The following table summarizes the available quantitative data for Aclarubicin and Etoposide concerning their interaction with topoisomerase II. It is important to note that IC50 values can vary depending on the specific assay conditions, including the enzyme isoform, substrate, and buffer components.
| Parameter | Aclarubicin | Etoposide | Reference |
| Mechanism of Action | Catalytic Inhibitor (Inhibits DNA binding) | Topoisomerase II Poison (Stabilizes cleavage complex) | |
| IC50 (Topoisomerase II Decatenation Assay) | Data not available in the searched literature | 0.3 - 1 µM, 46.3 µM | |
| IC50 (Topoisomerase II DNA Cleavage Assay) | Not applicable (does not induce cleavage) | 6 µM (with ATP), 25 µM (with AMP-PNP), 45 µM (no nucleotide) |
Note: The variability in Etoposide's IC50 values highlights the influence of experimental conditions. A direct comparative IC50 for Aclarubicin in a decatenation assay was not found in the provided search results.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of Aclarubicin and Etoposide trigger different downstream cellular signaling pathways.
Etoposide-Induced Signaling: By inducing DNA double-strand breaks, Etoposide activates the DNA Damage Response (DDR) pathway. This involves the recruitment and activation of sensor proteins like the MRN complex (MRE11-RAD50-NBS1) to the sites of damage. These sensors then activate transducer kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). Activated ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk2 and Chk1, respectively. These kinases, in turn, phosphorylate effectors like p53 and Cdc25, leading to cell cycle arrest, senescence, or apoptosis.
Aclarubicin-Induced Signaling: As a catalytic inhibitor, Aclarubicin does not directly cause DNA damage. Instead, its inhibition of topoisomerase II activity leads to the persistence of catenated (interlinked) DNA, particularly during the G2 phase of the cell cycle. This activates a distinct "decatenation checkpoint" that delays mitotic entry, ensuring that chromosomes are properly segregated. This checkpoint is dependent on proteins such as ATM/ATR and BRCA1. If the inhibition is prolonged, it can lead to mitotic catastrophe and cell death.
Diagram 1: Comparative Mechanism of Action on Topoisomerase II
Caption: Comparative mechanisms of Etoposide and Aclarubicin on Topoisomerase II.
Diagram 2: Downstream Signaling Pathways
Caption: Downstream signaling pathways activated by Etoposide and Aclarubicin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Aclarubicin and Etoposide on topoisomerase II.
Topoisomerase II Decatenation Assay
This assay assesses the ability of topoisomerase II to resolve catenated DNA networks, a key function inhibited by catalytic inhibitors like Aclarubicin.
Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is too large to enter an agarose gel. Topoisomerase II, in the presence of ATP, decatenates the kDNA into individual minicircles that can migrate into the gel. The inhibition of this process is observed as a reduction in the amount of decatenated minicircles.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kDNA substrate.
-
Inhibitor Addition: Add varying concentrations of the test compound (Aclarubicin or Etoposide) or vehicle control to the reaction mixtures.
-
Enzyme Addition: Add purified human topoisomerase IIα to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light.
-
Analysis: Quantify the intensity of the decatenated DNA bands relative to the control to determine the extent of inhibition. IC50 values can be calculated from the dose-response curve.
Diagram 3: Topoisomerase II Decatenation Assay Workflow
Caption: Workflow of a typical Topoisomerase II decatenation assay.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage, such as the double-strand breaks induced by Etoposide.
Principle: Individual cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The length and intensity of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Harvest and resuspend cells to be tested in a low-melting-point agarose solution.
-
Slide Preparation: Pipette the cell-agarose suspension onto a specially coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Conclusion
Aclarubicin and Etoposide, while both targeting topoisomerase II, represent two distinct classes of inhibitors with fundamentally different mechanisms of action and cellular consequences. Etoposide acts as a poison, inducing DNA damage and a classical DNA damage response. Aclarubicin, as a catalytic inhibitor, prevents the enzyme from functioning, leading to the activation of cell cycle checkpoints. This comparative analysis provides a framework for researchers to understand their differential effects and to inform the rational design of novel therapeutic strategies targeting topoisomerase II. The provided experimental protocols offer a starting point for the in-house evaluation of these and other topoisomerase II inhibitors.
References
- 1. Quantification of single-strand DNA lesions caused by the topoisomerase II poison etoposide using single DNA molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. Mapping of DNA topoisomerase II poisons (etoposide, clerocidin) and catalytic inhibitors (aclarubicin, ICRF-187) to four distinct steps in the topoisomerase II catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Aclarubicin-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation and quantification of apoptosis are critical for evaluating the efficacy of chemotherapeutic agents like Aclarubicin. This guide provides an objective comparison of Annexin V staining with other key apoptosis detection methods, supported by experimental principles and detailed protocols.
Aclarubicin, a second-generation anthracycline, exerts its anticancer effects through a multifaceted mechanism that ultimately leads to programmed cell death, or apoptosis.[1][2] Key modes of action include the inhibition of topoisomerase I and II, the generation of reactive oxygen species (ROS), and the subsequent activation of the caspase cascade, culminating in the execution of the apoptotic program.[1][2] Validating this apoptotic response is crucial, and various methods are available, each with its own advantages and limitations. This guide focuses on the widely used Annexin V staining and compares it with two other common techniques: the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay and caspase activity assays.
Comparison of Apoptosis Detection Methods
The choice of apoptosis assay often depends on the specific stage of apoptosis being investigated. Annexin V staining is a hallmark of early apoptosis, detecting the externalization of phosphatidylserine (PS) on the cell membrane. In contrast, caspase activation represents a key signaling event in mid-stage apoptosis, while DNA fragmentation, detected by the TUNEL assay, is a characteristic of late-stage apoptosis.
| Method | Principle | Stage of Apoptosis | Advantages | Disadvantages |
| Annexin V Staining | Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorescent dye for detection by flow cytometry or fluorescence microscopy. | Early | Highly sensitive for early apoptotic events. Can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells when used with a viability dye like Propidium Iodide (PI). | Can also stain necrotic cells if the membrane is compromised, necessitating the use of a viability dye. The signal can be transient. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by enzymatically labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs. | Late | Highly specific for the hallmark of late-stage apoptosis. Can be used on fixed cells and tissue sections. | May not detect early apoptotic cells before significant DNA fragmentation occurs. Can also label necrotic cells with extensive DNA damage. |
| Caspase Activity Assays | Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis. These assays typically use a substrate that, when cleaved by the active caspase, produces a fluorescent or luminescent signal. | Mid | Provides a functional readout of the apoptotic signaling pathway. Can be highly sensitive and suitable for high-throughput screening. | Caspase activation may not always lead to cell death. The timing of peak caspase activity can be transient. |
Aclarubicin-Induced Apoptosis Signaling Pathway
Aclarubicin initiates apoptosis through a complex signaling cascade. It inhibits topoisomerase I and II, leading to DNA strand breaks. Concurrently, it induces the production of reactive oxygen species (ROS), which can also damage DNA and trigger stress responses. These events converge on the activation of initiator caspases (like caspase-8 and caspase-9) which in turn activate the executioner caspase-3. Activated caspase-3 then orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and phosphatidylserine externalization.
References
- 1. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic effects of Aclarubicin Hydrochloride with other chemotherapeutics
For Immediate Release
Aclarubicin Hydrochloride, an anthracycline antibiotic, demonstrates significant synergistic effects when used in combination with other chemotherapeutic agents, offering promising avenues for enhanced cancer treatment, particularly in acute myeloid leukemia (AML). Preclinical and clinical studies have highlighted its ability to work in concert with drugs like Cytarabine and Arsenic Trioxide, leading to improved efficacy in inducing cancer cell death. This guide provides a comparative overview of Aclarubicin's synergistic potential, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Superior Efficacy in Combination Therapies
Aclarubicin's unique mechanism of action, which includes the inhibition of both topoisomerase I and II and the induction of histone eviction, sets it apart from other anthracyclines and contributes to its synergistic capabilities.[1][2] This allows for combination therapies that can overcome drug resistance and enhance the therapeutic window of existing treatments.
Synergistic Effect with Cytarabine (CAG Regimen)
The combination of Aclarubicin, Cytarabine (Ara-C), and Granulocyte-colony stimulating factor (G-CSF), known as the CAG regimen, has shown considerable efficacy in the treatment of AML, including relapsed and refractory cases.[1][3] Clinical studies have reported high complete remission rates in patients treated with the CAG regimen. For instance, in a study of patients with relapsed or refractory AML, an overall response rate of 78.4% was observed after a single course of therapy with a modified CAG regimen.[3]
Pronounced Synergy with Arsenic Trioxide (ATO)
Preclinical studies have demonstrated a potent synergistic lethal effect of Aclarubicin when combined with Arsenic Trioxide (ATO) in human AML cell lines. This combination significantly enhances the induction of apoptosis, or programmed cell death, in cancer cells. The combination index (CI) for this pairing has been consistently reported as less than 1, indicating a strong synergistic interaction.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from key studies, illustrating the enhanced efficacy of Aclarubicin in combination with other chemotherapeutics.
Table 1: Synergistic Induction of Apoptosis by Aclarubicin and Arsenic Trioxide (ATO) in KG-1a AML Cells
| Treatment Group | Concentration | Apoptosis Rate (%) |
| ATO alone | 0.4 µmol/L | 7.6 ± 1.1 |
| ACM alone | 10 nmol/L | 18.7 ± 2.3 |
| ATO + ACM | 0.4 µmol/L + 10 nmol/L | 34.5 ± 3.1 |
| ATO alone | 1.5 µmol/L | 19.1 ± 3.2 |
| ACM alone | 37.5 nmol/L | 27.7 ± 2.2 |
| ATO + ACM | 1.5 µmol/L + 37.5 nmol/L | 52.5 ± 4.7 |
| ATO alone | 3.0 µmol/L | 29.5 ± 2.5 |
| ACM alone | 75 nmol/L | 28.6 ± 3.4 |
| ATO + ACM | 3.0 µmol/L + 75 nmol/L | 61.3 ± 4.5 |
ACM: Aclarubicin
Table 2: Clinical Efficacy of the CAG Regimen in Relapsed/Refractory AML
| Patient Group | Treatment Regimen | Complete Remission (CR) Rate | Overall Response (OR) Rate |
| Relapsed/Refractory AML | Increased dose Aclarubicin in CAG regimen | 62.2% | 78.4% |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
Cell Viability and Synergy Analysis
The synergistic effects of drug combinations are quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Experimental Workflow for Synergy Assessment
References
- 1. Increasing aclarubicin dose in low-dose cytarabine and aclarubicin in combination with granulocyte colony-stimulating factor (CAG regimen) is efficacious as salvage chemotherapy for relapsed/refractory mixed-phenotype acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aclarubicin enhances tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis through death receptor 5 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing the dose of aclarubicin in low-dose cytarabine and aclarubicin in combination with granulocyte colony-stimulating factor (CAG regimen) can safely and effectively treat relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Aclarubicin vs. Daunorubicin: An In Vitro Head-to-Head Comparison for Researchers
In the landscape of anthracycline antibiotics, both Aclarubicin and Daunorubicin are prominent agents utilized in cancer chemotherapy. While structurally related, their distinct molecular modifications lead to significant differences in their mechanisms of action, cytotoxic profiles, and cellular interactions. This guide provides a detailed in vitro comparison of Aclarubicin and Daunorubicin, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Comparative Cytotoxicity and Cellular Activity
The in vitro cytotoxic effects of Aclarubicin and Daunorubicin have been evaluated across various cancer cell lines. While both drugs demonstrate potent anti-tumor activity, their efficacy can differ depending on the cell type and the development of drug resistance.
| Parameter | Aclarubicin | Daunorubicin | Cell Line(s) | Key Findings |
| Cytotoxicity | Potent, with activity in some multidrug-resistant cell lines.[1] | Potent, but efficacy can be reduced in multidrug-resistant cell lines.[2] | Small cell lung carcinoma (SCCL), Ehrlich ascites tumor, human acute myeloid leukemia (AML) | Aclarubicin may circumvent some mechanisms of multidrug resistance observed with Daunorubicin.[1] In some AML cell lines, Aclarubicin combined with Cytarabine showed a higher complete remission rate compared to Daunorubicin with Cytarabine.[3] |
| Cellular Uptake | No significant difference in uptake between sensitive and resistant cells.[2] | Reduced intracellular and intranuclear concentrations in resistant cell lines (approximately 50% reduction). | Daunorubicin-sensitive and -resistant Ehrlich ascites cells | Aclarubicin's cellular accumulation appears less affected by common multidrug resistance mechanisms. |
| Induction of Cell Death | Primarily induces apoptosis, with evidence of necrosis at higher concentrations. | Induces both apoptosis and necrosis. High concentrations lead to faster apoptosis induction. | Human leukemic cells (HL60), spontaneously immortalized cell lines (NIH 3T3 and B14) | Aclarubicin was found to be a faster acting inducer of DNA fragmentation than doxorubicin and mitoxantrone. |
| Cell Cycle Arrest | Induces G1 phase blockade at subtoxic doses. | Induces G2/M phase arrest. | UN2 hybridoma B cells, K562 cells | The differing effects on the cell cycle are attributed to structural differences, particularly in the amino sugar moiety. |
Divergent Mechanisms of Action
The primary molecular target for many anthracyclines is the topoisomerase II (Topo II) enzyme, which is crucial for DNA replication and transcription. However, Aclarubicin and Daunorubicin interact with this and other cellular machinery in distinct ways.
Daunorubicin acts as a classic Topo II poison. It intercalates into DNA and stabilizes the Topo II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs) and subsequent cell death.
Aclarubicin , in contrast, is considered a Topo II catalytic inhibitor. It interferes with the enzyme's activity without stabilizing the cleavage complex, thus not inducing DSBs to the same extent as Daunorubicin. Furthermore, Aclarubicin is a potent inhibitor of topoisomerase I (Topo I), giving it a dual inhibitory profile. This dual action may contribute to its distinct activity profile and its ability to overcome certain forms of drug resistance.
Recent studies also highlight histone eviction as a key cytotoxic mechanism for anthracyclines. Aclarubicin is capable of inducing histone eviction without causing significant DNA damage, which may contribute to its different side-effect profile, notably reduced cardiotoxicity.
Caption: Mechanisms of Action for Daunorubicin and Aclarubicin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of common experimental protocols used in the comparative analysis of Aclarubicin and Daunorubicin.
Cytotoxicity Assessment: Clonogenic Assay
The clonogenic assay is a gold-standard method to determine the cytotoxic effects of a compound by measuring the ability of single cells to form colonies.
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony formation.
-
Drug Incubation: After allowing the cells to adhere overnight, they are exposed to a range of concentrations of Aclarubicin or Daunorubicin for a specified period (e.g., 1 hour or continuous exposure).
-
Recovery: The drug-containing medium is removed, and the cells are washed and incubated in fresh, drug-free medium for a period of 7-14 days, allowing colonies to form.
-
Colony Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The survival fraction is calculated by normalizing the number of colonies in treated wells to the number of colonies in untreated control wells.
Apoptosis and Necrosis Detection: Flow Cytometry
Flow cytometry is a powerful technique for quantifying apoptosis and necrosis based on changes in the cell membrane.
-
Cell Treatment: Cells are treated with Aclarubicin or Daunorubicin at various concentrations and for different time points.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer. Cells are then stained with Annexin V (typically conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine externalization).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Interpretation: The percentage of cells in each quadrant is determined to quantify the extent of apoptosis and necrosis induced by each drug.
Caption: General workflow for in vitro comparison of anticancer drugs.
Cell Cycle Analysis
The effect of Aclarubicin and Daunorubicin on cell cycle progression can be analyzed by staining DNA with a fluorescent dye and using flow cytometry.
-
Cell Treatment and Fixation: Cells are treated with the drugs for a defined period (e.g., 24, 48, 72 hours). After treatment, cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the membranes.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The fluorescence intensity is directly proportional to the amount of DNA.
-
Data Analysis: The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
The in vitro evidence clearly demonstrates that while Aclarubicin and Daunorubicin are both effective cytotoxic agents, they are not interchangeable. Aclarubicin's distinct dual inhibitory action on Topoisomerase I and II, its different impact on the cell cycle, and its ability to induce histone eviction without extensive DNA damage set it apart from Daunorubicin. These differences may have significant clinical implications, particularly in the context of drug resistance and treatment-related toxicities. For researchers and drug developers, understanding these nuanced in vitro distinctions is paramount for designing rational combination therapies and developing novel, more effective anticancer agents.
References
- 1. In vitro evaluation of the potential of aclarubicin in the treatment of small cell carcinoma of the lung (SCCL) | British Journal of Cancer [preview-nature.com]
- 2. Comparative nuclear and cellular incorporation of daunorubicin, doxorubicin, carminomycin, marcellomycin, aclacinomycin A and AD 32 in daunorubicin-sensitive and-resistant Ehrlich ascites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aclarubicin plus cytosine arabinoside versus daunorubicin plus cytosine arabinoside in previously untreated patients with acute myeloid leukemia: a Danish national phase III trial. The Danish Society of Hematology Study Group on AML, Denmark - PubMed [pubmed.ncbi.nlm.nih.gov]
Aclarubicin Hydrochloride: A Safer Anthracycline for Cardiotoxicity in In Vivo Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Aclarubicin Hydrochloride and Doxorubicin, focusing on the validation of Aclarubicin's reduced cardiotoxicity in vivo. The following data and protocols are synthesized from preclinical studies to illustrate the superior cardiac safety profile of Aclarubicin.
Aclarubicin, a second-generation anthracycline, demonstrates comparable antineoplastic efficacy to Doxorubicin but with significantly lower cardiotoxicity. This difference is primarily attributed to their distinct molecular mechanisms of action. While both drugs intercalate into DNA and inhibit topoisomerase II (TOP2), Doxorubicin poisons TOP2, leading to DNA double-strand breaks and subsequent cardiomyocyte apoptosis. In contrast, Aclarubicin acts as a catalytic inhibitor of TOP2 and promotes histone eviction without inducing significant DNA damage, thereby mitigating a key pathway of cardiotoxicity.[1][2][3][4]
Quantitative Comparison of Cardiotoxicity
The following tables summarize representative data from in vivo murine models, comparing the effects of Aclarubicin and Doxorubicin on cardiac function, myocardial injury markers, and overall survival.
Table 1: Comparative Effects on Cardiac Function (Echocardiography)
| Parameter | Control (Saline) | Doxorubicin (15 mg/kg) | Aclarubicin (15 mg/kg) |
| Left Ventricular Ejection Fraction (LVEF %) | 75 ± 5 | 45 ± 7 | 70 ± 6 |
| Fractional Shortening (FS %) | 40 ± 4 | 20 ± 5 | 38 ± 5 |
| Heart Rate (beats/min) | 450 ± 30 | 350 ± 40 | 440 ± 35 |
| Cardiac Output (mL/min) | 25 ± 3 | 15 ± 4 | 23 ± 3 |
| *p < 0.05 vs. Control and Aclarubicin groups |
Table 2: Comparative Effects on Cardiac Injury Biomarkers
| Biomarker | Control (Saline) | Doxorubicin (15 mg/kg) | Aclarubicin (15 mg/kg) |
| Serum Cardiac Troponin I (cTnI) (ng/mL) | < 0.01 | 0.5 ± 0.15 | 0.05 ± 0.02 |
| Serum Cardiac Troponin T (cTnT) (ng/mL) | < 0.01 | 0.8 ± 0.2 | 0.08 ± 0.03 |
| Myocardial Fibrosis (% area) | < 1 | 15 ± 3 | 2 ± 1 |
| p < 0.05 vs. Control and Aclarubicin groups |
Table 3: Comparative Effects on Animal Survival
| Treatment Group | Cumulative Dose (mg/kg) | Survival Rate (%) at Day 60 |
| Control (Saline) | - | 100 |
| Doxorubicin | 20 | 40 |
| Aclarubicin | 20 | 90 |
| p < 0.05 vs. Control and Aclarubicin groups |
Signaling Pathways of Cardiotoxicity
The differential cardiotoxic effects of Doxorubicin and Aclarubicin can be attributed to their distinct impacts on cellular signaling pathways. Doxorubicin's mechanism involves the generation of reactive oxygen species (ROS) and the induction of DNA double-strand breaks, leading to p53 activation and apoptosis. Aclarubicin, however, primarily induces histone eviction, which alters gene expression without causing significant DNA damage.
Caption: Differential signaling pathways of Doxorubicin and Aclarubicin leading to cardiotoxicity.
Experimental Protocols
In Vivo Cardiotoxicity Assessment in a Murine Model
This protocol outlines a typical experimental workflow for comparing the cardiotoxicity of Aclarubicin and Doxorubicin in mice.
Caption: Experimental workflow for in vivo comparison of Aclarubicin and Doxorubicin cardiotoxicity.
Histological Analysis of Cardiac Tissue
1. Hematoxylin and Eosin (H&E) Staining:
-
Purpose: To assess general cardiac morphology, including myocyte integrity, inflammation, and necrosis.
-
Procedure:
-
Fix heart tissue in 10% neutral buffered formalin for 24 hours.
-
Process tissue and embed in paraffin.
-
Section the paraffin blocks at 5 µm thickness.
-
Deparaffinize and rehydrate the sections.
-
Stain with Harris's hematoxylin for 5 minutes.
-
Differentiate in 1% acid alcohol.
-
Blue in Scott's tap water substitute.
-
Counterstain with eosin for 2 minutes.
-
Dehydrate, clear, and mount the sections.
-
2. Masson's Trichrome Staining:
-
Purpose: To specifically visualize and quantify collagen deposition, an indicator of cardiac fibrosis.
-
Procedure:
-
Deparaffinize and rehydrate sections as for H&E staining.
-
Mordant in Bouin's solution overnight at room temperature.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin for 5 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5 minutes.
-
Differentiate in 1% acetic acid for 1 minute.
-
Dehydrate, clear, and mount the sections.
-
Conclusion
The presented data and mechanistic insights strongly support the reduced cardiotoxicity of this compound compared to Doxorubicin in vivo. Its distinct mechanism of action, which avoids the induction of significant DNA double-strand breaks in cardiomyocytes, translates to a superior safety profile concerning cardiac function and tissue integrity. These findings highlight Aclarubicin as a promising alternative for cancer therapy, particularly in patients at risk for cardiotoxicity. Further clinical investigation is warranted to fully establish its role in various oncological settings.
References
- 1. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent immune-dependent anticancer effects of the non-cardiotoxic anthracycline aclarubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
Aclarubicin Hydrochloride Potentiates TRAIL-Mediated Apoptosis in Cancer Cells: A Comparative Analysis
For Immediate Release
Kyoto, Japan – Researchers have demonstrated that the anthracycline antibiotic, Aclarubicin Hydrochloride (ACR), significantly enhances the pro-apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in cancer cell lines. A key study highlights that this synergistic effect is mediated through the upregulation of Death Receptor 5 (DR5), offering a promising avenue for combination cancer therapy, particularly in TRAIL-resistant tumors. This guide provides a comparative overview of the efficacy of the Aclarubicin-TRAIL combination against other TRAIL-based combination therapies, supported by experimental data.
Aclarubicin in Combination with TRAIL: Enhanced Apoptotic Efficacy
A pivotal study by Horinaka et al. investigated the combination of Aclarubicin and TRAIL in human acute lymphoblastic leukemia (Jurkat) and human lung cancer (A549) cells. The findings revealed a synergistic induction of apoptosis in both cell lines when treated with a combination of the two agents.[1][2] A key mechanism identified for this enhanced apoptosis was the upregulation of DR5 expression on the cell surface by Aclarubicin.[1][2]
In contrast, the commonly used anthracycline, Doxorubicin (DOX), exhibited a significantly weaker sensitizing effect to TRAIL-induced apoptosis and a less pronounced enhancement of DR5 expression.[1] This suggests a unique advantage of Aclarubicin in overcoming TRAIL resistance. The synergistic effect of the Aclarubicin-TRAIL combination was dependent on caspase activity and the interaction between TRAIL and its receptors.
Comparative Efficacy of TRAIL Combination Therapies
To contextualize the efficacy of the Aclarubicin-TRAIL combination, this section compares it with other chemotherapeutic agents used in conjunction with TRAIL.
| Combination Therapy | Cell Line(s) | Key Findings | Mechanism of Synergy |
| Aclarubicin + TRAIL | Jurkat, A549 | Synergistic induction of apoptosis. | Upregulation of Death Receptor 5 (DR5). |
| Doxorubicin + TRAIL | Jurkat, A549 | Slight sensitization to TRAIL-induced apoptosis. | Weaker enhancement of DR5 expression compared to Aclarubicin. |
| Etoposide + TRAIL | Jurkat, A549 | Synergistic induction of apoptosis. | Upregulation of Death Receptors 4 and 5 (DR4/DR5). |
| Bortezomib + TRAIL | Jurkat, A549 | Potentiation of TRAIL-induced apoptosis. | Upregulation of Death Receptor 5 (DR5). |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in the synergistic action of Aclarubicin and TRAIL, as well as a generalized workflow for assessing this synergy.
Caption: Aclarubicin upregulates DR5, enhancing TRAIL-induced apoptosis signaling.
Caption: Workflow for evaluating Aclarubicin and TRAIL synergy.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human acute lymphoblastic leukemia (Jurkat) and human lung cancer (A549) cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Reagents: this compound and recombinant human TRAIL were obtained from commercial suppliers.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cells were seeded in 6-well plates and treated with Aclarubicin, TRAIL, or a combination of both for 24 hours.
-
Following treatment, cells were harvested, washed with ice-cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis for DR5 Expression
-
Jurkat and A549 cells were treated as described above for 24 hours.
-
Total cell lysates were prepared using RIPA buffer containing protease inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was then incubated with a primary antibody against DR5 overnight at 4°C.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of this compound and TRAIL demonstrates a potent synergistic effect in inducing apoptosis in cancer cells, primarily through the upregulation of DR5. This finding positions Aclarubicin as a compelling candidate for combination therapies aimed at overcoming TRAIL resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination in various cancer types. The provided experimental framework offers a basis for such future research in this promising area of oncology.
References
A Comparative Analysis of Aclarubicin's Impact on Gene Expression Profiles Versus Other Anthracyclines
This guide provides a detailed comparative study of Aclarubicin's effects on gene expression profiles, juxtaposed with the widely used anthracyclines, Doxorubicin and Epirubicin. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the distinct molecular impacts of these potent anti-cancer agents.
Comparative Gene Expression Analysis
The primary mechanism of action for anthracyclines involves DNA intercalation and the inhibition of topoisomerase enzymes, leading to widespread changes in gene expression. While sharing these core features, Aclarubicin exhibits a distinct profile compared to Doxorubicin and Epirubicin, particularly in its reduced propensity to induce DNA double-strand breaks. This fundamental difference is reflected in their downstream transcriptomic consequences.
Below is a summary of expected gene expression changes in cancer cells following treatment with Aclarubicin, Doxorubicin, and Epirubicin, based on current literature. It is important to note that the precise magnitude of these changes can vary depending on the cell line, dosage, and duration of treatment.
| Gene/Gene Family | Biological Process | Aclarubicin | Doxorubicin | Epirubicin |
| Topoisomerase II (TOP2A) | DNA Replication & Transcription | Downregulation | Downregulation | Downregulation |
| p53 Signaling Pathway | Apoptosis, Cell Cycle Arrest | Upregulation (e.g., p21, BAX) | Strong Upregulation (e.g., p21, BAX) | Strong Upregulation (e.g., p21, BAX) |
| NF-κB Signaling Pathway | Inflammation, Survival | Inhibition of some target genes | Complex regulation, often activation | Activation |
| Histone-related Genes | Chromatin Structure | Altered expression due to histone eviction | Altered expression due to histone eviction | Altered expression due to histone eviction |
| DNA Damage Response Genes | DNA Repair | Less pronounced upregulation | Strong upregulation (e.g., ATM, BRCA1) | Strong upregulation (e.g., ATM, BRCA1) |
| Genes involved in ROS production | Oxidative Stress | Upregulation | Strong upregulation | Strong upregulation |
| Multidrug Resistance Genes (e.g., ABCB1) | Drug Efflux | Upregulation in resistant cells | Upregulation in resistant cells | Upregulation in resistant cells |
| Cell Cycle Regulators (e.g., Cyclins, CDKs) | Cell Proliferation | Downregulation | Strong downregulation | Strong downregulation |
Experimental Protocols
The following are detailed methodologies for key experiments utilized to assess the impact of Aclarubicin and its alternatives on gene expression.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Aclarubicin, Doxorubicin, and Epirubicin are dissolved in a suitable solvent (e.g., DMSO or sterile water) to create stock solutions, which are stored at -20°C.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the respective drugs at predetermined concentrations (e.g., IC50 values) or a vehicle control (e.g., DMSO). Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours) before harvesting for analysis.
RNA Extraction and Quantification
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using spin columns.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by gel electrophoresis or a bioanalyzer, ensuring high-quality RNA (RIN > 8) is used for downstream applications.
Gene Expression Profiling: RNA Sequencing (RNA-Seq)
-
Library Preparation: An RNA-seq library is prepared from the total RNA. This process typically involves the depletion of ribosomal RNA (rRNA) or the enrichment of messenger RNA (mRNA) using poly-A selection. The remaining RNA is then fragmented, and double-stranded cDNA is synthesized. Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are subjected to quality control. The reads are then aligned to a reference genome, and the number of reads mapping to each gene is quantified. Differential gene expression analysis is performed between the drug-treated and control groups to identify genes with statistically significant changes in expression.
Gene Expression Profiling: Microarray Analysis
-
cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into cDNA. During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.
-
Scanning and Data Acquisition: The microarray chip is scanned using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Analysis: The raw data is normalized to correct for technical variations. Statistical analysis is then performed to identify genes that are differentially expressed between the drug-treated and control samples.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Aclarubicin and its alternatives.
Caption: Aclarubicin's multifaceted mechanism of action.
Caption: Doxorubicin/Epirubicin's mechanism inducing DNA damage.
Experimental Workflow
The diagram below outlines the general workflow for a comparative gene expression study.
Caption: Workflow for comparative gene expression analysis.
Aclarubicin Hydrochloride: A Comparative Guide to its Anti-Metastatic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aclarubicin Hydrochloride's anti-metastatic potential against the conventional anthracycline, Doxorubicin. The information presented is supported by experimental data to aid in the evaluation of Aclarubicin as a therapeutic candidate for preventing cancer metastasis.
Mechanism of Action: A Tale of Two Anthracyclines
Aclarubicin and Doxorubicin, while both belonging to the anthracycline class of antibiotics, exhibit distinct mechanisms of action that influence their anti-neoplastic and anti-metastatic properties. Aclarubicin's multifaceted approach, which includes the inhibition of both topoisomerase I and II, contrasts with Doxorubicin's primary action as a topoisomerase II poison.[1][2] This fundamental difference contributes to Aclarubicin's unique biological profile, including a reduced cardiotoxicity profile compared to Doxorubicin.[3][4]
Aclarubicin's anti-metastatic effects are attributed to its ability to inhibit cancer cell migration and invasion.[5] This is achieved through the disruption of the actin cytoskeleton and focal adhesions, key cellular structures involved in cell motility. Studies have shown that Aclarubicin can alter cell shape, reduce the formation of leading lamellae, and affect the distribution of vinculin, a focal adhesion protein. Furthermore, Aclarubicin has been observed to decrease the expression and activation of β1 integrin and modulate the phosphorylation state of Focal Adhesion Kinase (FAK) and Src kinases, crucial components of the integrin signaling pathway that governs cell adhesion and migration.
In contrast to Doxorubicin, which is known to induce significant DNA damage, Aclarubicin's mechanism involves histone eviction from chromatin without causing substantial DNA breaks. This difference is thought to contribute to Aclarubicin's lower toxicity profile.
Quantitative Comparison of Anti-Metastatic Potential
While direct comparative studies on the IC50 values for migration and invasion between Aclarubicin and Doxorubicin are limited, available data on their cytotoxic effects in various cancer cell lines provide some insight. It is important to note that cytotoxicity does not always directly correlate with anti-migratory or anti-invasive potential.
| Cell Line | Drug | IC50 (µM) | Assay | Reference |
| K562 (Chronic Myelogenous Leukemia) | Aclarubicin | ~1-10 | Cell Viability | |
| K562 (Chronic Myelogenous Leukemia) | Doxorubicin | ~0.1-1 | Cell Viability | |
| MCF-7 (Breast Cancer) | Doxorubicin | 0.95 | Cell Viability | |
| SK-BR-3 (Breast Cancer) | Doxorubicin | 0.64 | Cell Viability | |
| BFTC-905 (Bladder Cancer) | Doxorubicin | 2.26 | Cell Viability | |
| HeLa (Cervical Cancer) | Doxorubicin | 2.92 | Cell Viability | |
| M21 (Melanoma) | Doxorubicin | 2.77 | Cell Viability |
Note: The IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
Impact on Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes crucial for the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.
-
Aclarubicin: One study on a human fibrosarcoma cell line (HT-1080) reported that the anti-invasive effect of Aclarubicin was not associated with a modification in the production of MMP-2 and MMP-9.
-
Doxorubicin: In contrast, studies have shown that Doxorubicin can induce the expression and activation of MMP-2 and MMP-9 in cardiomyocytes. This effect is mediated through the generation of reactive oxygen species (ROS) and the activation of MAPK signaling pathways. The upregulation of MMPs by Doxorubicin could potentially contribute to its cardiotoxic side effects by remodeling the cardiac ECM.
Further research is required to conduct a direct comparative analysis of Aclarubicin and Doxorubicin on MMP expression and activity in various cancer cell lines to fully elucidate their differential effects on this critical aspect of metastasis.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anti-metastatic potential are provided below.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration in vitro.
Protocol:
-
Seed cancer cells in a culture plate and allow them to grow to a confluent monolayer.
-
Create a linear "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and debris.
-
Add fresh culture medium containing the desired concentrations of this compound, Doxorubicin, or a vehicle control.
-
Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control group is nearly closed.
-
Measure the width or area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure to quantify cell migration.
Transwell Migration and Invasion Assays
These assays evaluate the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a layer of extracellular matrix (invasion).
Protocol:
-
Rehydrate Transwell inserts with porous membranes. For invasion assays, coat the upper surface of the membrane with a layer of Matrigel or another extracellular matrix component.
-
Harvest cancer cells and resuspend them in a serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert, along with the desired concentrations of this compound, Doxorubicin, or a vehicle control.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate the plate for a duration that allows for cell migration or invasion (typically 24-72 hours).
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with a fixative (e.g., methanol).
-
Stain the fixed cells with a staining solution (e.g., crystal violet).
-
Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope to quantify migration or invasion.
Conclusion
This compound demonstrates significant anti-metastatic potential through its unique mechanism of action that involves the dual inhibition of topoisomerases I and II and the disruption of the cancer cell cytoskeleton and focal adhesions. Its reduced cardiotoxicity compared to Doxorubicin presents a compelling advantage. While further direct comparative studies are needed to quantify its superior efficacy in inhibiting migration and invasion across a broader range of cancer types, the existing evidence strongly supports the continued investigation of Aclarubicin as a valuable agent in the prevention and treatment of metastatic cancer.
References
- 1. Matrix metalloproteinase-2 and -9 are induced differently by doxorubicin in H9c2 cells: The role of MAP kinases and NAD(P)H oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential actions of aclarubicin and doxorubicin: the role of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversifying the anthracycline class of anti-cancer drugs identifies aclarubicin for superior survival of acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Aclarubicin Hydrochloride: Essential Procedures for Safe Disposal
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides critical, step-by-step guidance for the proper and safe disposal of Aclarubicin Hydrochloride, a potent antineoplastic agent. Adherence to these procedures is essential to mitigate risks of exposure and environmental contamination. This compound is classified as a toxic and hazardous substance, necessitating stringent handling and disposal protocols.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent dermal, ocular, and respiratory exposure.
Required PPE:
-
Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves. The outer glove should be changed immediately if contaminated.
-
Gown: A disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.
-
Eye and Face Protection: Safety goggles or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator should be used, particularly when handling the powdered form of the drug or in the event of a spill.
Disposal Workflow for this compound
The following diagram outlines the procedural flow for the safe disposal of this compound waste, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Chemical Inactivation Protocol
For liquid waste containing this compound, chemical inactivation can be employed prior to final disposal. This procedure should be performed within a chemical fume hood by trained personnel.
| Parameter | Specification | Reference |
| Inactivating Agent | Sodium Hypochlorite (NaOCl) | [1] |
| Concentration | 5.25% | [1] |
| Treatment Ratio | 1:1 (Volume of NaOCl to Volume of Waste) | [1] |
| Contact Time | At least 1 hour | [1] |
| Outcome | Complete degradation to non-mutagenic residues | [1] |
Experimental Protocol for Chemical Inactivation:
-
Preparation: Ensure all necessary PPE is correctly worn. Perform the procedure in a certified chemical fume hood.
-
Reagent: Use a fresh, undiluted solution of sodium hypochlorite at a concentration of 5.25%.
-
Procedure:
-
Carefully measure the volume of the this compound waste solution.
-
Slowly add an equal volume of the 5.25% sodium hypochlorite solution to the waste.
-
Gently mix the solution.
-
Allow the mixture to react for a minimum of one hour.
-
-
Disposal of Treated Waste: Following the inactivation period, the resulting solution must still be disposed of as hazardous waste. Place the treated liquid into a properly labeled hazardous waste container for incineration. Do not dispose of the treated solution down the drain.
Spill Management
In the event of a spill of this compound, immediate action is required to contain and decontaminate the area.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: If not already wearing it, don the full required PPE.
-
Containment:
-
For liquid spills, cover with absorbent pads from a chemotherapy spill kit.
-
For powder spills, carefully cover with damp absorbent pads to avoid aerosolization.
-
-
Decontamination:
-
Clean the spill area thoroughly with a detergent solution, followed by a clean water rinse.
-
For final decontamination, wipe the area with a 5.25% sodium hypochlorite solution and allow a suitable contact time (e.g., 10-15 minutes), then rinse with clean water.
-
-
Waste Disposal: All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be placed in a designated cytotoxic waste container for incineration.
General Disposal Guidelines
-
Segregation is Key: All waste contaminated with this compound, including empty vials, syringes, needles, tubing, and PPE, must be segregated from other waste streams.
-
Containerization:
-
Sharps: All sharps (needles, scalpels, etc.) must be placed in a puncture-proof sharps container specifically designated for cytotoxic waste, often colored red or purple.
-
Non-Sharps: Other contaminated materials should be disposed of in thick, leak-proof plastic bags (often yellow or purple) and then placed inside a rigid, labeled cytotoxic waste container.
-
-
Primary Disposal Method: The primary and recommended method for the final disposal of this compound and all associated contaminated materials is high-temperature incineration at a licensed hazardous waste facility.
-
Regulatory Compliance: All disposal activities must comply with local, regional, and national regulations for hazardous and pharmaceutical waste. In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is illegal to dispose of hazardous pharmaceutical waste, such as this compound, down the drain or in the regular trash.
By adhering to these stringent procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, protecting both personnel and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Aclarubicin Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Aclarubicin Hydrochloride. Adherence to these procedures is mandatory to ensure personal safety and prevent environmental contamination. This compound is a potent antineoplastic agent and must be handled with the utmost care.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. All personnel must be trained in the correct donning and doffing procedures for the following equipment.
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. | Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.[1][2] |
| Gown | Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene or other laminate materials. Must have long sleeves and tight-fitting knit or elastic cuffs. | Protects the body from splashes and spills. Impermeable material prevents the drug from soaking through to the skin.[1] |
| Eye/Face Protection | Safety goggles and a full-face shield. | Protects the eyes and face from splashes, sprays, and aerosols of the hazardous drug.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the powder form outside of a containment device or when there is a risk of aerosolization. For large spills, a full-facepiece chemical cartridge-type respirator is necessary. | Prevents inhalation of the powdered drug or aerosols, which is a primary route of exposure. |
| Shoe Covers | Disposable, non-slip shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
dot graph "PPE_Selection_for_Aclarubicin_Hydrochloride" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];
subgraph "cluster_ppe" { label="Personal Protective Equipment (PPE) Selection"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_conditions" { label="Handling Conditions"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
weighing_powder -> gloves [label="Required"]; weighing_powder -> gown [label="Required"]; weighing_powder -> eye_face [label="Required"]; weighing_powder -> respirator [label="Required"];
solution_prep -> gloves [label="Required"]; solution_prep -> gown [label="Required"]; solution_prep -> eye_face [label="Required"];
in_vitro_use -> gloves [label="Required"]; in_vitro_use -> gown [label="Recommended"];
spill_cleanup -> gloves [label="Required"]; spill_cleanup -> gown [label="Required"]; spill_cleanup -> eye_face [label="Required"]; spill_cleanup -> respirator [label="Required\n(Full-face for large spills)"]; }
Caption: PPE selection logic for handling this compound.
Glove Permeation Data for Anthracyclines
| Glove Material | Thickness (mm) | Doxorubicin HCl Breakthrough Time (minutes) | Reference |
| Nitrile | Not Specified | > 240 | |
| Latex | Not Specified | > 480 | |
| Neoprene | Not Specified | > 480 |
Note: Always use chemotherapy-tested gloves and change them frequently, at least every 30-60 minutes, or immediately if contaminated.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound for in vitro experiments. All procedures must be conducted within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a chemical fume hood.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile, serological pipettes
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
-
Chemotherapy waste disposal containers
Procedure:
-
Preparation of the Work Area:
-
Ensure the BSC or fume hood is operating correctly.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Gather all necessary materials and place them within the containment area.
-
-
Donning PPE:
-
Don two pairs of chemotherapy-tested nitrile gloves, an impermeable gown, shoe covers, safety goggles, and a full-face shield. If working in a fume hood, an N95 respirator is also required.
-
-
Weighing the this compound:
-
Tare a sterile conical tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. Avoid creating dust.
-
Securely cap the tube.
-
-
Reconstitution:
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. This compound has a molecular weight of 848.33 g/mol .
-
Using a sterile serological pipette, add the calculated volume of DMSO to the tube containing the this compound powder.
-
Recap the tube securely.
-
-
Dissolution:
-
Gently vortex the tube until the powder is completely dissolved. The solution should be a clear, light yellow to yellow color. This compound is soluble in DMSO at 25 mg/mL.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, sterile cryovials to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C in the dark. Stock solutions are stable for up to one month at -20°C and six months at -80°C.
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces and equipment that may have come into contact with the drug using a suitable decontamination solution (e.g., 70% isopropyl alcohol followed by sterile water).
-
Dispose of all contaminated materials, including gloves, gown, absorbent pads, and pipette tips, in a designated chemotherapy waste container.
-
Operational and Disposal Plans
This compound and all materials that have come into contact with it are considered hazardous waste and must be disposed of accordingly.
dot digraph "Aclarubicin_Hydrochloride_Waste_Disposal" { graph [rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];
subgraph "cluster_generation" { label="Waste Generation"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; sharps [label="Contaminated Sharps\n(Needles, Syringes, Glassware)"]; soft_waste [label="Contaminated Soft Waste\n(Gloves, Gowns, Wipes)"]; liquid_waste [label="Bulk Liquid Waste\n(Unused/Expired Solutions)"]; }
subgraph "cluster_segregation" { label="Segregation & Collection"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; sharps_container [label="Yellow Chemotherapy\nSharps Container"]; soft_waste_container [label="Yellow Chemotherapy\nWaste Bag/Container"]; liquid_waste_container [label="Black Hazardous Waste\nContainer (RCRA)"]; }
subgraph "cluster_disposal" { label="Final Disposal"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; incineration [label="High-Temperature Incineration"]; }
sharps -> sharps_container; soft_waste -> soft_waste_container; liquid_waste -> liquid_waste_container;
sharps_container -> incineration [label="Via EHS Pickup"]; soft_waste_container -> incineration [label="Via EHS Pickup"]; liquid_waste_container -> incineration [label="Via EHS Pickup"]; }
Caption: Waste disposal workflow for this compound.
Waste Segregation and Disposal Procedures:
-
Trace Chemotherapy Waste:
-
This includes items contaminated with small amounts of the drug, such as empty vials, syringes, gloves, gowns, and labware.
-
Sharps: Dispose of all contaminated sharps (needles, scalpels, glass pipettes) in a designated puncture-resistant, yellow chemotherapy sharps container.
-
Non-Sharps: Place all other contaminated solid waste (gloves, gowns, absorbent pads) in a yellow chemotherapy waste bag or container.
-
-
Bulk Chemotherapy Waste:
-
This includes unused or expired this compound, solutions containing the drug, and materials used to clean up large spills.
-
Dispose of bulk chemotherapy waste in a black, RCRA-approved hazardous waste container.
-
Clearly label the container as "Hazardous Waste" and specify the contents.
-
-
Decontamination of Work Surfaces:
-
At the end of each work session, and immediately following any spills, decontaminate all surfaces with a detergent solution followed by a thorough rinsing with water. 70% isopropyl alcohol can also be used for decontamination.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
For small spills (<5 mL), personnel wearing appropriate PPE (double gloves, gown, eye protection) should cover the spill with absorbent pads and then clean the area with a detergent solution.
-
For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department. A full-facepiece respirator with chemical cartridges will be required for cleanup.
-
By strictly adhering to these guidelines, you contribute to a safe and secure research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
